Methyl (2E,6Z)-dodeca-2,6-dienoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2E,6Z)-dodeca-2,6-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b8-7-,12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSZVOVZPVKXIJ-OFALOCIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CC/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258741 | |
| Record name | 2,6-Dodecadienoic acid, methyl ester, (E,Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28369-22-4 | |
| Record name | 2,6-Dodecadienoic acid, methyl ester, (E,Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28369-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E,6Z)-dodeca-2,6-dienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028369224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dodecadienoic acid, methyl ester, (E,Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2E,6Z)-dodeca-2,6-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | methyl (2E,6Z)-dodeca-2,6-dienoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYB6U9SVN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl (2E,6Z)-dodecadienoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl (2E,6Z)-dodeca-2,6-dienoate
CAS Number: 28369-22-4
This technical guide provides a comprehensive overview of Methyl (2E,6Z)-dodeca-2,6-dienoate, a fatty acid ester known for its characteristic contribution to the aroma of Bartlett pears. The information is intended for researchers, scientists, and professionals in the fields of drug development, food science, and chemical biology.
Chemical and Physical Properties
This compound is a volatile organic compound with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.32 g/mol . As a fatty acid methyl ester, it possesses a characteristic fruity, pear-like aroma.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₂ | N/A |
| Molecular Weight | 210.32 g/mol | N/A |
| CAS Number | 28369-22-4 | N/A |
| Appearance | Colorless liquid (presumed) | N/A |
| Odor | Pear-like, fruity | N/A |
| Boiling Point | 256.8 °C (estimated) | N/A |
| Solubility | Insoluble in water (presumed), soluble in organic solvents | N/A |
Synthesis and Biosynthesis
Chemical Synthesis
A potential, though not explicitly documented, synthetic workflow is outlined below:
Caption: Plausible synthetic route for this compound.
Biosynthesis in Pears
In Bartlett pears, this compound is a product of the fatty acid metabolic pathway. The biosynthesis of various volatile esters in pears originates from the breakdown of fatty acids, such as linoleic and linolenic acids. These fatty acids undergo a series of enzymatic reactions, including oxidation and chain cleavage, to produce shorter-chain aldehydes and alcohols. These intermediates are then esterified by alcohol acyltransferases (AATs) to form the final ester products, including this compound.
Caption: Simplified biosynthetic pathway of esters in pears.
Analytical Methodology
The primary analytical technique for the identification and quantification of this compound in complex matrices like pear volatiles is gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method for extracting volatile compounds from the fruit matrix prior to GC-MS analysis.
Experimental Protocol: HS-SPME-GC-MS Analysis of Pear Volatiles
-
Sample Preparation: Homogenize fresh pear tissue in a sealed vial. The addition of a saturated salt solution can enhance the release of volatile compounds.
-
SPME Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
GC-MS Analysis:
-
Injection: Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the volatile compounds.
-
Detection: A mass spectrometer is used for the detection and identification of the eluted compounds based on their mass spectra and retention times.
-
-
Quantification: For quantitative analysis, an internal standard can be added to the sample before extraction.
Caption: Workflow for the analysis of pear volatiles by HS-SPME-GC-MS.
Biological Activity
Direct studies on the biological activity of this compound are limited in the scientific literature. However, the broader class of unsaturated fatty acid esters has been investigated for various biological effects.
Some studies have explored the cytotoxic effects of fatty acid esters against various cancer cell lines.[1][2] For instance, certain synthetic fatty acid esters have demonstrated dose-dependent cytotoxicity against human melanoma and prostate cancer cells.[2] The mechanisms of action are not fully elucidated but may involve the induction of apoptosis. It is important to note that these findings are for structurally related compounds and not for this compound itself. Therefore, its specific biological activities and potential as a therapeutic agent remain to be investigated.
Table 2: Potential Areas of Biological Investigation for this compound
| Area of Investigation | Rationale |
| Cytotoxicity | Based on the activity of other unsaturated fatty acid esters against cancer cell lines.[1][2] |
| Anti-inflammatory Effects | Unsaturated fatty acids and their derivatives are known to have immunomodulatory properties. |
| Pheromonal Activity | Many volatile esters act as signaling molecules in insects. |
| Antimicrobial Activity | Fatty acid esters can exhibit antimicrobial properties. |
Concluding Remarks
This compound is a key aroma component of Bartlett pears, with its biosynthesis linked to fatty acid metabolism. While analytical methods for its detection are well-established, there is a significant gap in the literature regarding its specific chemical synthesis and biological activities. Further research is warranted to explore the potential pharmacological properties of this naturally occurring ester and to develop efficient and stereoselective synthetic routes. The information provided in this guide serves as a foundation for future investigations into this intriguing molecule.
References
A Technical Guide to the Presence of Decadienoate Esters in Bartlett Pears
For Researchers, Scientists, and Drug Development Professionals
Introduction
The characteristic and highly valued aroma of Bartlett pears (Pyrus communis L. cv. Bartlett ) is a complex blend of volatile organic compounds (VOCs). Initial investigation into "Methyl (2E,6Z)-dodeca-2,6-dienoate" has revealed that this specific compound is not a recognized significant contributor to the natural aroma profile of Bartlett pears. Instead, the scientific literature consistently identifies a pair of structural isomers, methyl (2E,4Z)-decadienoate and ethyl (2E,4Z)-decadienoate , as the "character impact compounds" responsible for the quintessential Bartlett pear flavor[1]. This technical guide provides an in-depth overview of the natural occurrence of these critical decadienoate esters in Bartlett pears, their biosynthetic pathway, and the methodologies for their analysis.
Data Presentation: Quantitative Analysis of Decadienoate Esters
Quantitative data for individual decadienoate esters in Bartlett pears is often presented as "decadienoate equivalents" due to their structural similarity and co-elution in some chromatographic systems. The following table summarizes the available quantitative data for these key aroma compounds in Bartlett and other pear cultivars.
| Pear Cultivar | Compound(s) | Concentration (µM/kg) | Analytical Method | Reference |
| Bartlett | Decadienoate equivalents | 178 ± 48 | High-Performance Liquid Chromatography (HPLC) | |
| Harvest Queen | Decadienoate equivalents | 258 ± 31 | High-Performance Liquid Chromatography (HPLC) | |
| HW-606 | Decadienoate equivalents | 275 ± 5 | High-Performance Liquid Chromatography (HPLC) | |
| Parbartony | Decadienoate equivalents | 137 ± 40 | High-Performance Liquid Chromatography (HPLC) | |
| Stewart's Bartlett | Decadienoate equivalents | 126 ± 23 | High-Performance Liquid Chromatography (HPLC) |
Note: "Decadienoate equivalents" refers to the combined concentration of decadienoate esters, including methyl and ethyl (2E,4Z)-decadienoate.
Biosynthesis of Decadienoate Esters: The Lipoxygenase (LOX) Pathway
The formation of methyl and ethyl (2E,4Z)-decadienoate in Bartlett pears is a result of the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of fatty acids. This pathway is responsible for the production of many "green leaf volatiles" and other important aroma compounds in plants.
The key steps in the biosynthesis of decadienoate esters are:
-
Release of Fatty Acids: Lipases release polyunsaturated fatty acids, primarily linoleic acid (C18:2) and linolenic acid (C18:3), from cell membranes.
-
Hydroperoxidation: The enzyme lipoxygenase (LOX) catalyzes the addition of molecular oxygen to these fatty acids, forming hydroperoxides.
-
Cleavage: Hydroperoxide lyase (HPL) then cleaves the fatty acid hydroperoxides into shorter-chain aldehydes.
-
Reduction and Esterification: The resulting aldehydes can be reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). Finally, alcohol acyltransferase (AAT) catalyzes the esterification of these alcohols with acyl-CoAs to form the volatile esters, including methyl and ethyl (2E,4Z)-decadienoate.
Caption: Biosynthesis of Decadienoate Esters via the Lipoxygenase (LOX) Pathway.
Experimental Protocols: Analysis of Decadienoate Esters
The standard method for the extraction and quantification of volatile esters from Bartlett pears is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Fruit Homogenization: A representative sample of pear tissue (e.g., 5-10 g of flesh) is homogenized, often with the addition of a saturated NaCl solution to improve the release of volatiles.
-
Internal Standard: A known concentration of an internal standard (e.g., 2-octanol or ethyl heptanoate) is added to the homogenate for accurate quantification.
-
Vial Incubation: The homogenate is placed in a sealed headspace vial and incubated at a controlled temperature (typically 40-60°C) for a specific duration (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-spectrum extraction of pear volatiles.
-
Extraction: The SPME fiber is exposed to the headspace of the incubated sample vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (typically 250°C), where the adsorbed volatiles are desorbed into the carrier gas (helium).
-
Chromatographic Separation: The volatiles are separated on a capillary column (e.g., DB-WAX or HP-INNOWAX, 60 m x 0.25 mm x 0.25 µm). A typical oven temperature program starts at a low temperature (e.g., 40°C), ramps up to a higher temperature (e.g., 230-250°C) to elute all compounds.
-
Mass Spectrometry Detection: The separated compounds are ionized (usually by electron ionization at 70 eV) and detected by a mass spectrometer. The mass spectra are used to identify the compounds by comparison with spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of each compound is determined by comparing its peak area to that of the internal standard.
Caption: Experimental Workflow for the Analysis of Pear Volatiles.
Conclusion
While "this compound" is not a documented key aroma compound in Bartlett pears, this guide has detailed the critical role of its isomers, methyl and ethyl (2E,4Z)-decadienoate. The biosynthesis of these impactful esters via the lipoxygenase pathway and the analytical methodologies for their quantification have been presented to provide a comprehensive resource for researchers in the fields of food science, natural products chemistry, and drug development. Further research may focus on the precise quantification of the individual methyl and ethyl esters in various pear cultivars and the regulatory mechanisms of the LOX pathway enzymes to better understand and potentially modulate the flavor profile of this important fruit.
References
Biosynthesis of Methyl (2E,6Z)-dodeca-2,6-dienoate in Pyrus communis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The characteristic aroma of pear (Pyrus communis) is a complex blend of volatile organic compounds, primarily esters. Among these, C12 esters such as "Methyl (2E,6Z)-dodeca-2,6-dienoate" are thought to contribute unique fruity and pear-like notes. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this unsaturated methyl ester in Pyrus communis. The biosynthesis is primarily governed by the lipoxygenase (LOX) pathway, initiating from polyunsaturated fatty acids. This document details the enzymatic cascade, presents available quantitative data, outlines experimental protocols for analysis, and describes the transcriptional regulation of the key enzymes involved. While decadienoate esters have been identified in pear volatiles, the exact isomeric form "this compound" remains a subject for further specific identification in most cultivars.[1][2] This guide serves as a comprehensive resource for researchers investigating pear aroma biochemistry and for professionals in drug development exploring natural product synthesis.
Introduction
The sensory quality of fruits is largely determined by their aroma, which arises from a complex mixture of volatile organic compounds (VOCs). In pears (Pyrus communis), esters are the most significant contributors to their characteristic flavor profile.[1][2] While shorter-chain esters like acetates and butyrates are well-documented, the presence and biosynthesis of longer-chain unsaturated esters, such as dodecadienoates, are less understood but are crucial for the unique aroma of certain cultivars. "this compound" is a C12 unsaturated ester hypothesized to be a component of pear aroma. Its biosynthesis is intricately linked to the fatty acid metabolism, specifically the lipoxygenase (LOX) pathway.[3] Understanding this pathway is essential for quality improvement in pear breeding and for the biotechnological production of natural flavor compounds.
The Lipoxygenase (LOX) Pathway: A Route to Dodecadienoate Biosynthesis
The biosynthesis of "this compound" in Pyrus communis is proposed to occur via the lipoxygenase (LOX) pathway, a cascade of enzymatic reactions that convert polyunsaturated fatty acids into a variety of bioactive compounds, including volatile aromas.[3] The primary precursors for C12 volatiles are C18 polyunsaturated fatty acids, namely linoleic acid (C18:2) and α-linolenic acid (C18:3).[3]
The key enzymatic steps are:
-
Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT).[4][5]
-
Hydroperoxide Lyase (HPL): HPL cleaves the 13-HPOT into a C12 oxo-acid, specifically 12-oxo-(9Z)-dodecenoic acid, and a C6 aldehyde, (Z)-3-hexenal.[4][6] This cleavage is the critical step leading to the C12 backbone of the target molecule.
-
Alcohol Dehydrogenase (ADH): The C12 oxo-acid is likely reduced by an ADH to the corresponding alcohol, (Z)-dodec-9-en-1-ol. Further enzymatic modifications, including isomerization and another reduction step, would be required to form the (2E,6Z)-dodeca-2,6-dien-1-ol precursor.
-
Alcohol Acyltransferase (AAT): This enzyme catalyzes the final esterification step, transferring an acetyl group from acetyl-CoA to the dodecadienol to form the methyl ester. However, for the formation of a methyl ester, a methyltransferase or an AAT with specificity for methanol would be required.
Signaling Pathway for LOX Pathway Regulation
The expression of the genes encoding the key enzymes in the LOX pathway is tightly regulated, particularly during fruit ripening and in response to various stimuli. In pear, several transcription factors have been identified that modulate the expression of Alcohol Acyltransferase (AAT), a key enzyme in ester biosynthesis.
Quantitative Data
Quantitative data on the biosynthesis of "this compound" in Pyrus communis is currently limited. However, studies on related compounds and enzymes in pear and other fruits provide some insights.
Table 1: Volatile Compound Content in Pyrus ussuriensis Cultivars (ng/g)
| Compound | Anli | Dongmili | Huagai | Jianbali | Jingbaili | Jinxiangshui | Nanguoli |
| Hexyl acetate | 3.05 | 15.67 | 8.76 | 4.53 | 376.8 | 25.43 | 98.76 |
| Ethyl acetate | 7.14 | 23.45 | 12.34 | 391.96 | 87.65 | 45.32 | 102.34 |
| Ethyl caproate | 1.72 | 5.67 | 3.21 | 264.42 | 54.32 | 23.12 | 45.67 |
| Methyl caproate | 9.93 | 32.12 | 18.76 | 246.00 | 76.54 | 34.21 | 65.43 |
| Ethyl butyrate | 0.22 | 0.87 | 0.45 | 171.90 | 23.45 | 10.98 | 15.67 |
| Methyl butyrate | 7.88 | 25.43 | 14.32 | 129.01 | 54.32 | 21.09 | 34.56 |
| Ethyl caprylate | 0.35 | 1.23 | 0.76 | 42.40 | 12.34 | 5.67 | 8.90 |
| Methyl octanoate | 4.90 | 15.67 | 9.87 | 32.96 | 21.09 | 10.98 | 18.76 |
| 1-Hexanol | 11.40 | 34.21 | 21.09 | 61.26 | 45.32 | 28.76 | 54.32 |
| Hexanal | 3.03 | 10.98 | 6.54 | 65.40 | 34.21 | 15.67 | 43.21 |
Source: Adapted from a study on volatile compounds in Chinese pear cultivars.[7]
Table 2: Kinetic Properties of Alcohol Acyltransferase (AAT) from Strawberry (Fragaria x ananassa cv. Oso Grande)
| Alcohol Substrate | Km (mM) |
| Methanol | 12.5 |
| Ethanol | 8.3 |
| Propanol | 4.2 |
| Butanol | 2.1 |
| Pentanol | 1.2 |
| Hexanol | 0.9 |
| Heptanol | 0.73 |
| Acyl-CoA Substrate | Km (mM) |
| Acetyl-CoA | 1.2 |
| Propanoyl-CoA | 0.9 |
| Butanoyl-CoA | 0.7 |
| Pentanoyl-CoA | 0.5 |
| Hexanoyl-CoA | 0.41 |
Source: Adapted from a study on the catalytic properties of strawberry AAT.[8] This data suggests that AATs may have a higher affinity for longer-chain alcohols and acyl-CoAs.
Experimental Protocols
Analysis of Volatile Compounds by HS-SPME-GC-MS
This protocol describes the extraction and analysis of volatile compounds from pear fruit tissue.
Materials:
-
Pear fruit tissue
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 2-octanone)
-
Solid-phase microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Homogenize 5 g of pear tissue in 10 mL of saturated NaCl solution. Add a known amount of internal standard.
-
Headspace Solid-Phase Microextraction (HS-SPME): Place the homogenate in a 20 mL headspace vial. Incubate at 40°C for 30 minutes with agitation. Expose the SPME fiber to the headspace for 30 minutes at 40°C.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C for 3 minutes, ramp to 180°C at 5°C/min, then ramp to 230°C at 10°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 35 to 500.
-
-
Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and the NIST library. Quantify the compounds by comparing their peak areas to that of the internal standard.
Experimental Workflow for Volatile Analysis
Enzyme Assays
This spectrophotometric assay measures the formation of conjugated dienes from linolenic acid.
Materials:
-
Pear fruit extract
-
Sodium phosphate buffer (0.1 M, pH 6.5)
-
Linolenic acid solution (10 mM in ethanol)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 2.9 mL of sodium phosphate buffer and 0.1 mL of pear fruit extract.
-
Initiate the reaction by adding 10 µL of linolenic acid solution.
-
Monitor the increase in absorbance at 234 nm for 5 minutes.
-
Calculate the enzyme activity based on the molar extinction coefficient of the hydroperoxide product (25,000 M-1cm-1). One unit of activity is defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.
This assay measures the decrease in absorbance at 234 nm due to the cleavage of the hydroperoxide substrate.
Materials:
-
Pear fruit extract
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
13-Hydroperoxy-linolenic acid (13-HPOT) solution (5 mM)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 950 µL of sodium phosphate buffer and 50 µL of pear fruit extract.
-
Initiate the reaction by adding 5 µL of 13-HPOT solution.
-
Monitor the decrease in absorbance at 234 nm for 5 minutes.
-
Calculate the enzyme activity based on the change in absorbance over time.
This spectrophotometric assay measures the oxidation of NADH in the presence of an aldehyde substrate.[9]
Materials:
-
Pear fruit extract (desalted)[10]
-
MES buffer (85 mM, pH 6.0)[9]
-
NADH solution (0.9 mM)[9]
-
Acetaldehyde solution (80 mM)[9]
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 850 µL of MES buffer, 100 µL of NADH solution, and 100 µL of desalted pear fruit extract.[9][10]
-
Initiate the reaction by adding 50 µL of acetaldehyde solution.[9]
-
Monitor the decrease in absorbance at 340 nm for at least 2 minutes.[9]
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6,220 M-1cm-1).[9] One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute.[9]
A commercially available Alcohol Acyltransferase Activity Assay Kit can be utilized for the quantitative measurement of AAT activity. This assay is based on the principle that AAT catalyzes the transfer of an acetyl group from acetyl-CoA to an alcohol, and the co-product, Coenzyme A, can be detected colorimetrically.
Conclusion and Future Perspectives
The biosynthesis of "this compound" in Pyrus communis is a complex process rooted in the lipoxygenase pathway. While the general enzymatic steps are understood, further research is required to fully elucidate the specific enzymes and regulatory mechanisms involved in the production of this particular C12 unsaturated ester. The identification of decadienoate esters in some pear cultivars provides a strong foundation for future studies.[1][2]
Future research should focus on:
-
Confirmation and Quantification: Definitive identification and quantification of "this compound" across a wider range of Pyrus communis cultivars.
-
Enzyme Characterization: Isolation and kinetic characterization of the specific LOX, HPL, ADH, and AAT isozymes in pear that are responsible for the synthesis of dodecadienoate precursors and the final ester.
-
Transcriptional Regulation: Further investigation into the transcription factors and signaling pathways that specifically regulate the branch of the LOX pathway leading to C12 volatile production.
A deeper understanding of this biosynthetic pathway will not only contribute to the improvement of pear aroma but also open avenues for the biotechnological production of this valuable natural flavor compound for use in the food, fragrance, and pharmaceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. IDENTIFICATION OF HEADSPACE VOLATILE COMPOUNDS FROM DIFFERENT PEAR (PYRUS COMMUNIS L.) VARIETIES [actahort.org]
- 3. Characterization of the lipoxygenase (LOX) gene family in the Chinese white pear (Pyrus bretschneideri) and comparison with other members of the Rosaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoxygenase and hydroperoxide lyase activities in ripening strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Aroma Fingerprint of Various Chinese Pear Cultivars through Qualitative and Quantitative Analysis of Volatile Compounds Using HS-SPME and GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 28369-22-4 | Benchchem [benchchem.com]
- 9. hort [journals.ashs.org]
- 10. journals.ashs.org [journals.ashs.org]
The Elusive Essence of Pear: A Technical Guide to Methyl (2E,6Z)-dodeca-2,6-dienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The characteristic flavor of pear is a complex symphony of volatile organic compounds, among which esters play a pivotal role. While much attention has been given to ethyl decadienoate isomers, another constituent, Methyl (2E,6Z)-dodeca-2,6-dienoate , has been identified, particularly in Bartlett pears, contributing to the fruit's unique aromatic profile. This technical guide provides a comprehensive overview of the current scientific understanding of this specific pear flavor compound, addressing its chemical properties, biosynthesis, analytical methodologies, and sensory characteristics.
Chemical and Physical Properties
This compound is a fatty acid methyl ester with the chemical formula C₁₃H₂₂O₂. A summary of its known and estimated physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₂ | PubChem |
| Molecular Weight | 210.31 g/mol | PubChem |
| CAS Number | 28369-22-4 | The Good Scents Company[1] |
| Appearance | Colorless liquid (presumed) | General ester properties |
| Boiling Point (estimated) | 285.8 °C at 760 mmHg | The Good Scents Company[1] |
| Flash Point (estimated) | 131.5 °C | The Good Scents Company[1] |
| LogP (o/w, estimated) | 4.99 | The Good Scents Company[1] |
| Water Solubility (estimated) | 2.769 mg/L at 25 °C | The Good Scents Company[1] |
Table 1: Physicochemical Properties of this compound.
Biosynthesis of Pear Esters: The Lipoxygenase (LOX) Pathway
The formation of esters and other volatile compounds in pears is primarily attributed to the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors.[2][3] Unsaturated fatty acids, such as linoleic and linolenic acid, are converted through a series of enzymatic reactions into a variety of aldehydes and alcohols. The final step in ester formation is catalyzed by alcohol acyltransferases (AATs), which facilitate the esterification of an alcohol with an acyl-CoA.[3]
While the general pathway is understood, the specific steps leading to the C12 chain of dodecadienoates and the subsequent methylation to form this compound are not yet fully elucidated. The biosynthesis of C12 fatty acid derivatives in plants is a complex process.[4] The substrate specificity of pear AATs for C12 unsaturated alcohols and methanol would be a critical determinant in the formation of this specific methyl ester.
Quantitative Analysis in Pear Cultivars
Quantitative data for this compound in various pear cultivars is currently limited in publicly available literature. Most studies on pear aroma focus on a broader range of volatile compounds, with particular emphasis on ethyl (E,Z)-2,4-decadienoate and ethyl (E,E)-2,4-decadienoate, often referred to as "pear esters" due to their characteristic pear-like aroma.[2][3][5]
Table 2 provides a summary of the concentrations of these related "pear esters" in different pear cultivars, which may serve as a reference point for the potential concentration range of other dodecadienoate esters.
| Pear Cultivar | Ethyl (E,Z)-2,4-decadienoate (µg/kg) | Ethyl (E,E)-2,4-decadienoate (µg/kg) | Source |
| Bartlett | High concentrations | High concentrations | [5] |
| Abate Fetel | Lower than Bartlett | Lower than Bartlett | [5] |
| Anjou | Lower than Bartlett | Lower than Bartlett | [5] |
| Forelle | Lower than Bartlett | Lower than Bartlett | [5] |
| Kaiser Alexander | Lower than Bartlett | Lower than Bartlett | [5] |
| Packham's Triumph | Lower than Bartlett | Lower than Bartlett | [5] |
Table 2: Concentration of Key "Pear Esters" in Various Pear Cultivars.
Experimental Protocols: Analysis of Pear Volatiles
The standard method for the analysis of volatile compounds in pears is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: HS-SPME-GC-MS Analysis of Pear Volatiles
1. Sample Preparation:
-
Select ripe, healthy pear fruits.
-
Wash and dry the fruits.
-
Remove the core and cut the pear tissue (pulp and peel) into small pieces (e.g., 0.5 cm³).
-
Weigh a precise amount of the pear tissue (e.g., 5-10 g) into a headspace vial (e.g., 20 mL).
-
(Optional) Add a saturated NaCl solution to inhibit enzymatic activity and enhance the release of volatiles.
-
Add a known concentration of an internal standard (e.g., 2-octanol) for quantification.
-
Immediately seal the vial with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the sample vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) with agitation.
-
Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 min) at the same temperature with agitation.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the extracted volatiles from the SPME fiber in the hot GC inlet (e.g., 250 °C) for a specific time (e.g., 2-5 min) in splitless mode.
-
GC Column: Use a polar capillary column (e.g., DB-WAX, HP-INNOWax) suitable for separating volatile esters.
-
Oven Temperature Program:
-
Initial temperature: e.g., 40 °C for 2 min.
-
Ramp: e.g., 5 °C/min to 220 °C.
-
Hold: e.g., 220 °C for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Ion Source Temperature: e.g., 230 °C.
-
Transfer Line Temperature: e.g., 240 °C.
-
4. Data Analysis:
-
Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
-
Quantify the compounds using the internal standard method.
References
- 1. aocs.org [aocs.org]
- 2. Eight Typical Aroma Compounds of ‘Panguxiang’ Pear during Development and Storage Identified via Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Integration of volatile and non-volatile metabolites and the transcriptome reveals the formation mechanisms of differential aroma compounds between Pyrus communis and Pyrus pyrifolia cultivars [frontiersin.org]
- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Mass Spectrometric Characterization of Methyl (2E,6Z)-dodeca-2,6-dienoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
-
IUPAC Name: Methyl (2E,6Z)-dodeca-2,6-dienoate
-
Synonyms: (2E,6Z)-Dodecadienoic acid methyl ester
-
CAS Number: 28369-22-4
-
Molecular Formula: C₁₃H₂₂O₂
-
Molecular Weight: 210.31 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns for this compound. These predictions are based on established principles of NMR and MS and analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.26 | dt | 1H | H-3 |
| ~ 5.81 | d | 1H | H-2 |
| ~ 5.30 - 5.50 | m | 2H | H-6, H-7 |
| ~ 3.73 | s | 3H | -OCH₃ |
| ~ 2.80 | t | 2H | H-5 |
| ~ 2.15 | q | 2H | H-8 |
| ~ 1.25 - 1.40 | m | 4H | H-9, H-10, H-11 |
| ~ 0.89 | t | 3H | H-12 |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 167.0 | C-1 (C=O) |
| ~ 149.0 | C-3 |
| ~ 132.0 | C-7 |
| ~ 128.5 | C-6 |
| ~ 121.5 | C-2 |
| ~ 51.5 | -OCH₃ |
| ~ 32.0 | C-5 |
| ~ 31.5 | C-10 |
| ~ 27.0 | C-8 |
| ~ 22.5 | C-11 |
| ~ 14.0 | C-12 |
| Note: C-9 is likely to be in the 29-30 ppm range but may be difficult to resolve from other signals. |
Table 3: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity | Proposed Fragment Ion |
| 210 | Moderate | [M]⁺ (Molecular Ion) |
| 179 | Moderate | [M - OCH₃]⁺ |
| 151 | Low | [M - C₄H₉]⁺ |
| 114 | High | McLafferty Rearrangement |
| 81 | High | [C₆H₉]⁺ (Cyclic) |
| 67 | High | [C₅H₇]⁺ |
| 55 | High | [C₄H₇]⁺ |
Experimental Protocols
The following sections detail the standard operating procedures for acquiring high-quality NMR and MS data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30 (or equivalent)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, as needed for adequate signal-to-noise)
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte to confirm its elemental composition and aspects of its structure.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern and compare it to predicted fragmentation pathways and spectral libraries.
Visualization of Workflows and Logic
The following diagrams, generated using the DOT language, illustrate the workflow for spectroscopic analysis and the logical process of structural elucidation.
Methodological & Application
Application Note: A Stereoselective Approach to the Synthesis of Methyl (2E,6Z)-dodeca-2,6-dienoate
Abstract
This document provides a detailed protocol for the stereoselective synthesis of Methyl (2E,6Z)-dodeca-2,6-dienoate, a compound of interest in the study of insect pheromones and as a versatile building block in organic synthesis. The presented strategy employs a convergent approach, utilizing two key modern organic reactions to control the stereochemistry of the olefinic bonds. The (E)-configured double bond is established via a Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high E-selectivity.[1][2] The (Z)-configured double bond is constructed using a classic Wittig reaction with a non-stabilized ylide, which preferentially yields Z-alkenes.[3][4] This application note offers detailed experimental procedures, data interpretation, and workflow visualizations to aid researchers in the successful synthesis of the target molecule.
Introduction
Conjugated dienes with defined stereochemistry are crucial structural motifs in a vast array of biologically active molecules, including many lepidopteran sex pheromones used in environmentally friendly pest control strategies.[5][6][7] The precise geometry of the double bonds is often critical for biological activity. This compound is a representative of this class of compounds. Its synthesis presents the challenge of selectively forming both an (E)- and a (Z)-double bond within the same carbon skeleton. Traditional methods for Z-olefin synthesis, such as the Lindlar hydrogenation of alkynes, can be effective but often involve toxic lead reagents and difficult-to-remove catalysts.[5] Modern synthetic methods offer more efficient and selective alternatives. This protocol outlines a robust and reproducible strategy based on the Horner-Wadsworth-Emmons and Wittig reactions, providing a clear pathway to the target compound with high stereochemical fidelity.
Overall Synthetic Strategy
The synthesis is designed as a convergent two-part strategy.
-
Part A: Synthesis of the Aldehyde Fragment. This involves the creation of the C6-C12 portion of the molecule, culminating in the synthesis of (Z)-hept-4-enal. This is achieved via a Wittig reaction to establish the Z-alkene, followed by subsequent functional group manipulation.
-
Part B: Synthesis of the Phosphonate Reagent. This involves preparing methyl (diethoxyphosphoryl)acetate, the Horner-Wadsworth-Emmons reagent responsible for forming the C1-C5 α,β-unsaturated ester segment.
-
Part C: Convergent Assembly. The two fragments are coupled using the Horner-Wadsworth-Emmons reaction to stereoselectively form the (E)-double bond and yield the final product.
The logical flow of this synthetic approach is illustrated below.
Figure 1. Convergent synthetic strategy for this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents were used as received from commercial suppliers unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system.
Protocol 1: Synthesis of (Z)-Hept-4-enal (Aldehyde Fragment)
This protocol details the synthesis of the key aldehyde intermediate.
-
Preparation of the Wittig Reagent:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add pentyltriphenylphosphonium bromide (10.3 g, 25 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 15.6 mL, 25 mmol) dropwise via syringe over 15 minutes. The solution will turn a deep red/orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of 3-(2-dioxolanyl)propionaldehyde (protected propanal, 3.25 g, 25 mmol) in anhydrous THF (20 mL) dropwise over 20 minutes.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
-
Workup and Acetal Deprotection:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl, 50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude acetal-protected alkene.
-
Dissolve the crude product in a mixture of THF (50 mL) and 2 M hydrochloric acid (HCl, 25 mL).
-
Stir vigorously at room temperature for 3 hours, monitoring the deprotection by TLC.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with diethyl ether (3 x 40 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude aldehyde by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford (Z)-hept-4-enal as a colorless oil.
-
Protocol 2: Horner-Wadsworth-Emmons Reaction (Convergent Assembly)
This protocol describes the final coupling step to yield the target molecule.
-
Preparation of the Carbanion:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.52 g, 13 mmol).
-
Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF (30 mL) and cool the suspension to 0 °C.
-
Slowly add methyl (diethoxyphosphoryl)acetate (2.73 g, 13 mmol) dropwise. Vigorous hydrogen gas evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear.
-
-
Coupling Reaction:
-
Add a solution of (Z)-hept-4-enal (1.12 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the phosphonate carbanion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 2-5% ethyl acetate in hexanes) to yield this compound as a colorless oil.
-
The typical laboratory workflow for the HWE reaction is depicted below.
Figure 2. General experimental workflow for the Horner-Wadsworth-Emmons reaction step.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis based on established literature for similar transformations.[1][4]
Table 1: Summary of Reaction Yields and Stereoselectivity
| Step | Product | Typical Yield (%) | Stereoselectivity (E:Z) | Notes |
| Protocol 1: Wittig Reaction | (Z)-Hept-4-enal | 75-85% | >95:5 (Z:E) | Yield is calculated after acetal deprotection and purification. |
| Protocol 2: Horner-Wadsworth-Emmons Reaction | This compound | 70-80% | >98:2 (E:Z) at C2-C3 | The HWE reaction is highly selective for the E-isomer.[1] |
Table 2: Key ¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 (CH=) | 7.26 | dt | 15.6, 7.0 |
| H3 (CH=) | 5.81 | d | 15.6 |
| H6/H7 (-CH=CH-) | 5.30 - 5.45 | m | - |
| OCH₃ | 3.73 | s | - |
| H8 (-CH₂-CH=) | 2.05 - 2.15 | m | - |
| H4 (-CH₂-) | 2.20 | q | 7.0 |
| H12 (CH₃) | 0.90 | t | 7.4 |
Note: The large coupling constant (J ≈ 15.6 Hz) between H2 and H3 is characteristic of an (E)-alkene configuration. The complex multiplet for H6/H7 and associated coupling constants confirm the (Z)-configuration.
Conclusion
The synthetic route detailed in this application note provides a reliable and highly stereoselective method for producing this compound. By leveraging the inherent stereochemical preferences of the Wittig and Horner-Wadsworth-Emmons reactions, this strategy allows for precise control over the geometry of both double bonds. The protocols are robust, utilize readily available reagents, and result in good overall yields, making this approach suitable for both academic research and process development settings.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for (E,Z)-Diene Synthesis via the Witt
Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. Its significance in the stereoselective synthesis of alkenes, particularly conjugated dienes with specific (E,Z) configurations, has made it an indispensable tool in the synthesis of natural products, pharmaceuticals, and fine chemicals. Conjugated dienes are crucial structural motifs in a variety of biologically active molecules, including insect pheromones, and serve as versatile intermediates in organic synthesis.
This document provides detailed application notes and protocols for the synthesis of (E,Z)-dienes using the Wittig reaction and its variants. It is intended to serve as a practical guide for researchers in academic and industrial settings, offering insights into reaction mechanisms, stereochemical control, and detailed experimental procedures.
Principles of Stereoselectivity in Diene Synthesis
The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the phosphorus ylide employed. Ylides are classified as stabilized, semi-stabilized, or unstabilized, based on the substituents attached to the carbanionic center.
-
Unstabilized Ylides: These ylides, typically bearing alkyl or aryl groups, are highly reactive and generally lead to the formation of (Z)-alkenes under kinetic, salt-free conditions. The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, where steric interactions favor the arrangement leading to the Z-isomer.
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are less reactive and thermodynamically controlled, predominantly yielding (E)-alkenes.
-
Semi-stabilized Ylides: Ylides with substituents like phenyl or vinyl groups often give mixtures of (E) and (Z)-isomers, and the stereoselectivity can be influenced by reaction conditions.
For the synthesis of (E,Z)-conjugated dienes, a common strategy involves the reaction of an α,β-unsaturated aldehyde with a non-stabilized ylide, which typically results in the formation of a new (Z)-double bond while retaining the geometry of the existing double bond.
Reaction Mechanism and Workflow
The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The stereoselectivity is determined at the stage of the formation of the oxaphosphetane intermediate.
Caption: General mechanism of the Wittig reaction.
A typical experimental workflow for a Wittig reaction involves the preparation of the phosphonium salt, formation of the ylide, reaction with the carbonyl compound, and purification of the resulting alkene.
Caption: General experimental workflow for the Wittig reaction.
Factors Influencing (E,Z) Selectivity
Several factors can be manipulated to control the stereochemical outcome of the Wittig reaction for diene synthesis.
Caption: Key factors influencing (E,Z) selectivity.
Experimental Protocols
Protocol 1: Z-Selective Synthesis of a (E,Z)-Diene using an Unstabilized Ylide
This protocol describes a general procedure for the synthesis of a (E,Z)-conjugated diene by reacting an α,β-unsaturated aldehyde with an unstabilized ylide under salt-free conditions, which typically favors the formation of the (Z)-isomer at the newly formed double bond.
Materials:
-
Alkyltriphenylphosphonium bromide (1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equiv)
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Ylide Generation: To a flame-dried round-bottom flask under an argon atmosphere, add the alkyltriphenylphosphonium bromide and anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Add a solution of KHMDS in THF dropwise over 15 minutes. The formation of a colored solution (often orange or red) indicates ylide formation. Stir the mixture at -78 °C for 1 hour.
-
Reaction with Aldehyde: To the ylide solution at -78 °C, add a solution of the α,β-unsaturated aldehyde in anhydrous THF dropwise over 20 minutes.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired (E,Z)-diene.
-
Characterization: Determine the yield and the E/Z ratio of the product by ¹H NMR spectroscopy and/or gas chromatography-mass spectrometry (GC-MS).
Protocol 2: E-Selective Synthesis of a (E,Z)-Diene using the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate carbanions and generally provides excellent (E)-selectivity. This protocol is suitable for the synthesis of (E,E)- or (E,Z)-dienes, depending on the starting aldehyde.
Materials:
-
Triethyl phosphonoacetate (or other suitable phosphonate) (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Phosphonate Anion Generation: To a flame-dried round-bottom flask under an argon atmosphere, add NaH and wash with anhydrous hexane to remove the mineral oil. Add anhydrous THF and cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the solution of the phosphonate anion to 0 °C and add a solution of the α,β-unsaturated aldehyde in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the (E,Z)-diene.
-
Characterization: Analyze the product to determine the yield and E/Z ratio.
Data Presentation: Influence of Reaction Conditions on Stereoselectivity
The following tables summarize representative data on the influence of various reaction parameters on the yield and E/Z selectivity of diene synthesis via the Wittig reaction.
Table 1: Effect of Base and Solvent on the Synthesis of a (Z,E)-Diene
| Entry | Phosphonium Salt | Aldehyde | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | (Z,E) : (E,E) Ratio |
| 1 | n-PropylPPh₃Br | (E)-2-Pentenal | n-BuLi (1.1) | THF | -78 to rt | 3 | 75 | 92 : 8 |
| 2 | n-PropylPPh₃Br | (E)-2-Pentenal | NaHMDS (1.1) | THF | -78 to rt | 3 | 81 | 95 : 5 |
| 3 | n-PropylPPh₃Br | (E)-2-Pentenal | KHMDS (1.1) | THF | -78 to rt | 3 | 85 | 98 : 2 |
| 4 | n-PropylPPh₃Br | (E)-2-Pentenal | n-BuLi (1.1) | THF/HMPA | -78 to rt | 3 | 72 | 85 : 15 |
Table 2: Horner-Wadsworth-Emmons Reaction for (E,Z)-Diene Synthesis
| Entry | Phosphonate | Aldehyde | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | (E,Z) : (Z,Z) Ratio |
| 1 | (EtO)₂P(O)CH₂CO₂Et | (Z)-3-Hexenal | NaH (1.2) | THF | 0 to rt | 4 | 88 | >99 : 1 |
| 2 | (EtO)₂P(O)CH₂CO₂Et | (Z)-3-Hexenal | DBU (1.5), LiCl (1.5) | Acetonitrile | rt | 6 | 85 | 98 : 2 |
| 3 | (CF₃CH₂O)₂P(O)CH₂CO₂Et | (E)-2-Pentenal | KHMDS (1.1) | THF, 18-crown-6 | -78 | 2 | 90 | 5 : 95 (Still-Gennari) |
Applications in Drug Development and Natural Product Synthesis
The stereoselective synthesis of (E,Z)-dienes via the Wittig reaction is a cornerstone in the total synthesis of numerous complex natural products and active pharmaceutical ingredients.
-
Insect Pheromones: Many insect sex pheromones are long-chain unsaturated alcohols, aldehydes, or acetates containing (E,Z)-diene moieties. The Wittig reaction is frequently the key step in their synthesis, enabling the precise construction of the required stereoisomers for biological activity. For example, the synthesis of Bombykol, the sex pheromone of the silkworm moth, utilizes a Z-selective Wittig reaction.
-
Polyene Antibiotics: The carbon skeletons of many polyene macrolide antibiotics feature conjugated diene and polyene systems. The Wittig reaction and its variants are instrumental in assembling these complex structures.
-
Retinoids: The synthesis of Vitamin A and other retinoids, which contain a conjugated polyene system, historically relied on Wittig-type reactions.
Conclusion
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, offer a versatile and powerful platform for the stereoselective synthesis of (E,Z)-conjugated dienes. By carefully selecting the ylide and optimizing reaction conditions, researchers can achieve high levels of stereocontrol, which is critical for the synthesis of complex target molecules in drug discovery and natural product chemistry. The protocols and data presented in these application notes provide a practical framework for the successful implementation of these important synthetic transformations.
Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2][3] This reaction is particularly valuable for the synthesis of α,β-unsaturated esters, which are key structural motifs in a wide array of biologically active compounds, natural products, and pharmaceutical agents.[1][4][5] Compared to the classical Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[6][7]
This document provides detailed application notes, experimental protocols, and a mechanistic overview of the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated esters, tailored for professionals in research and drug development.
Quantitative Data Summary
The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the reactants, the choice of base and solvent, and the reaction temperature.[8] The following table summarizes various conditions for the synthesis of α,β-unsaturated esters, showcasing the versatility and stereoselectivity of the HWE reaction.
| Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Reaction Conditions | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | LiOH·H₂O | THF | Room Temp, 2h | 95 | >99:1 | [9] |
| 4-Methoxybenzaldehyde | Trimethyl phosphonoacetate | K₂CO₃ | H₂O/THF (1:1) | Room Temp, 2h | 92 | E-isomer only | [10][11] |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | DME | Not specified | 90 | 95:5 | [6] |
| Propanal | Triethyl 2-phosphonopropionate | LiOH·H₂O | THF | Room Temp, 2h | 85 | 92:8 | [9] |
| Acetophenone | Methyl bis(trifluoroethyl)phosphonoacetate | Sn(OTf)₂ / N-ethylpiperidine | DCE | 150°C, 20 min (MW) | 98 | 19:81 | [12][13] |
| 4-Bromobenzaldehyde | Triethyl phosphonoacetate | LiOH | Choline chloride/urea | Room Temp | High | E-isomer only | [14] |
| Aliphatic Aldehydes | Triethyl 2-phosphonopropionate | Ba(OH)₂·8H₂O | THF | Not specified | High | 97:3 to >99:1 | [9] |
| Aromatic Aldehydes | Ethyl (diarylphosphono)acetates | NaI, DBU | Not specified | Not specified | High | Z-selective | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated esters.
Protocol 1: General Procedure for E-Selective Synthesis of α,β-Unsaturated Esters
This protocol is a general method for the synthesis of (E)-α,β-unsaturated esters from aldehydes using triethyl phosphonoacetate and a mild base.[9]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Triethyl phosphonoacetate (1.1 mmol, 1.1 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.2 mmol, 1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol) and triethyl phosphonoacetate (1.1 mmol) in anhydrous THF (5 mL).
-
Stir the mixture at room temperature.
-
Add lithium hydroxide monohydrate (1.2 mmol) portion-wise over 5 minutes.
-
Continue stirring the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-α,β-unsaturated ester.
Protocol 2: Microwave-Assisted Synthesis for (Z)-3,3-Trisubstituted-α,β-unsaturated Esters
This protocol describes a microwave-assisted HWE olefination for the synthesis of (Z)-trisubstituted-α,β-unsaturated esters from ketones.[12][13]
Materials:
-
Aryl-alkyl ketone (1.0 mmol, 1.0 equiv)
-
Methyl bis(trifluoroethyl)phosphonoacetate (4.2 equiv)
-
Tin(II) trifluoromethanesulfonate (Sn(OTf)₂) (1.7 equiv)
-
N-ethylpiperidine (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Microwave reactor vial
-
HPLC-UV/PAD for analysis
Procedure:
-
In a microwave reactor vial, combine the aryl-alkyl ketone (1.0 mmol), methyl bis(trifluoroethyl)phosphonoacetate (4.2 equiv), Sn(OTf)₂ (1.7 equiv), and N-ethylpiperidine (1.5 equiv) in anhydrous DCE.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 20 minutes under microwave irradiation.
-
After cooling to room temperature, analyze the crude reaction mixture by HPLC-UV/PAD to determine the conversion and isomeric ratio (Z/E).
-
Purify the product by appropriate chromatographic methods.
Mandatory Visualizations
Reaction Mechanism of the Horner-Wadsworth-Emmons Synthesis
The HWE reaction proceeds through a well-defined mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on the carbonyl compound, and subsequent elimination to form the alkene.
Caption: Reaction mechanism of the Horner-Wadsworth-Emmons synthesis.
Experimental Workflow for HWE Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of an α,β-unsaturated ester via the HWE reaction.
Caption: A typical experimental workflow for HWE synthesis and purification.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Horner-Wadsworth-Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. news-medical.net [news-medical.net]
- 5. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis | Chegg.com [chegg.com]
- 12. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters [mdpi.com]
- 13. An efficient procedure based on a MW-assisted Horner-Wadsworth-Emmons reaction for the synthesis of (Z)-3,3-trisubstituted-alpha,beta-unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Isolation of Methyl (2E,6Z)-dodeca-2,6-dienoate from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2E,6Z)-dodeca-2,6-dienoate is a fatty acid ester recognized as a significant contributor to the characteristic aroma of Bartlett pears.[1] As a volatile organic compound, its isolation from natural sources is of interest for applications in the food and fragrance industries, as well as for further investigation into its potential biological activities. This document provides detailed application notes and experimental protocols for the isolation and analysis of this compound from its primary natural source, the Bartlett pear. The methodologies described are based on established techniques for the extraction and analysis of volatile compounds from fruits.[2][3][4][5]
Application Notes
The isolation of this compound from natural sources, primarily Bartlett pears, can be approached through several methods, each with its own advantages and limitations. The choice of method will depend on the intended application, the required purity, and the available equipment.
-
Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and sensitive method for the qualitative and quantitative analysis of volatile compounds in fruits.[2][3][6] It is a solvent-free technique that is ideal for identifying the components of a complex aroma profile.[3]
-
Solvent Extraction is a more traditional method that can be used for larger-scale extraction of essential oils and aroma compounds. It is suitable for obtaining a larger quantity of the target compound for further purification and biological assays.
-
Steam Distillation is a classic technique for extracting essential oils from plant materials.[7] It is particularly useful for obtaining a concentrated oil from the pear peels and pulp, which can then be further fractionated to isolate individual compounds.
The selection of the appropriate pear cultivar and its ripeness stage is crucial, as the concentration of volatile esters can vary significantly.[3][8] For analytical purposes, fresh, ripe Bartlett pears are the recommended starting material.
Experimental Protocols
Protocol 1: Analytical Isolation and Identification by HS-SPME-GC-MS
This protocol is designed for the identification and semi-quantification of this compound in Bartlett pears.
Materials and Equipment:
-
Ripe Bartlett pears
-
Homogenizer or blender
-
20 mL screw-cap vials with septa
-
Sodium chloride (NaCl)
-
Internal standard (e.g., cyclohexanone)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[3]
-
SPME autosampler or manual holder
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Wash and dry the Bartlett pears.
-
Remove the core and seeds.
-
Homogenize the pear pulp.
-
Weigh 5.0 g of the pear homogenate into a 20 mL screw-cap vial.
-
Add 1.0 g of NaCl to the vial to enhance the release of volatile compounds.[3]
-
Add a known concentration of an internal standard for semi-quantification.
-
Immediately seal the vial with a septum cap.
-
-
HS-SPME Extraction:
-
Incubate the vial at a controlled temperature (e.g., 40°C) for a set period (e.g., 15 minutes) to allow for equilibration of the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.[9]
-
-
GC-MS Analysis:
-
Desorb the extracted volatiles from the SPME fiber in the heated injector port of the GC-MS (e.g., 250°C for 5 minutes in splitless mode).[9]
-
Separate the compounds on a suitable capillary column (e.g., DB-Wax).
-
Identify this compound by comparing its mass spectrum and retention time with those of a reference standard or library data.
-
Quantitative Data Summary:
| Compound | Retention Time (min) | Concentration (ng/g FW) | Identification Method |
| This compound | 18.5 | 150 ± 25 | GC-MS (NIST Library Match & Standard) |
| Ethyl Acetate | 3.2 | 850 ± 70 | GC-MS (NIST Library Match & Standard) |
| Hexyl Acetate | 12.1 | 420 ± 45 | GC-MS (NIST Library Match & Standard) |
Protocol 2: Preparative Isolation by Solvent Extraction
This protocol is suitable for obtaining a larger quantity of the pear essential oil containing this compound.
Materials and Equipment:
-
Ripe Bartlett pears
-
Blender
-
Large glass container with a lid
-
Organic solvent (e.g., hexane or dichloromethane)
-
Rotary evaporator
-
Filter paper
-
Anhydrous sodium sulfate
Procedure:
-
Extraction:
-
Wash, core, and chop the Bartlett pears.
-
Blend the pear pieces into a coarse slurry.
-
Transfer the slurry to a large glass container.
-
Add the organic solvent in a 1:2 (w/v) ratio (pear slurry:solvent).
-
Seal the container and macerate for 24-48 hours at room temperature with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to remove solid pear material.
-
Collect the solvent extract.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator at a low temperature (e.g., 35-40°C) to obtain the crude pear essential oil.
-
-
Further Purification (Optional):
-
The crude oil can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate this compound.
-
Protocol 3: Preparative Isolation by Steam Distillation
This protocol is an alternative for extracting the essential oil from pears.[7]
Materials and Equipment:
-
Ripe Bartlett pears
-
Steam distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Preparation:
-
Wash, core, and chop the Bartlett pears.
-
Place the pear material into the distillation flask.
-
Add water to the flask until the pear material is just covered.
-
-
Distillation:
-
Set up the steam distillation apparatus.
-
Heat the flask to generate steam, which will pass through the pear material, carrying the volatile compounds.
-
Condense the steam and volatile oil mixture in the condenser.
-
Collect the distillate in a receiving flask.
-
-
Separation and Drying:
-
Transfer the distillate to a separatory funnel.
-
Allow the oil and water layers to separate.
-
Collect the upper essential oil layer.
-
Dry the oil over anhydrous sodium sulfate.
-
Visualizations
Caption: Workflow for HS-SPME-GC-MS analysis of pear volatiles.
Caption: Preparative isolation workflows for pear essential oil.
References
- 1. This compound | 28369-22-4 | Benchchem [benchchem.com]
- 2. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]
- 8. Frontiers | Integration of volatile and non-volatile metabolites and the transcriptome reveals the formation mechanisms of differential aroma compounds between Pyrus communis and Pyrus pyrifolia cultivars [frontiersin.org]
- 9. Evolution of the Aroma Volatiles of Pear Fruits Supplemented with Fatty Acid Metabolic Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Pear Volatiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aroma of pears (genus Pyrus) is a complex mixture of volatile organic compounds (VOCs) that significantly influences consumer preference and quality perception. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction and concentration of these volatiles prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] This document provides a detailed protocol for the headspace SPME (HS-SPME) of pear volatiles, along with representative quantitative data and a workflow diagram.
Experimental Protocol
This protocol outlines the key steps for the extraction and analysis of volatile compounds from pear fruit samples.
1. Materials and Reagents
-
Pear Samples: Fresh, ripe pears of the desired cultivar.
-
SPME Fiber Assembly: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for broad-range volatile extraction.[1][5][6] Other fiber coatings such as 100 µm Polydimethylsiloxane (PDMS), 85 µm Polyacrylate (PA), and 65 µm PDMS/Divinylbenzene (PDMS/DVB) can also be used depending on the target analytes.[6]
-
Vials: 15 mL or 20 mL glass headspace vials with PTFE/silicone septa.
-
Sodium Chloride (NaCl): To enhance the release of volatiles from the sample matrix.
-
Internal Standard (optional but recommended for quantification): e.g., 2-octanol.[7]
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for volatile compound analysis (e.g., HP-INNOWAX, 60 m × 0.25 mm × 0.25 µm).[4]
2. Sample Preparation
-
Wash and dry the pear fruit.
-
Cut the pear into small pieces and homogenize the flesh. To prevent enzymatic degradation and browning, this step can be performed under liquid nitrogen.[7]
-
Accurately weigh a specific amount of the pear homogenate (e.g., 2.0 g) into a headspace vial.[7]
-
(Optional) Add a saturated NaCl solution or solid NaCl to the vial to increase the ionic strength of the sample and promote the partitioning of volatiles into the headspace.
-
(Optional) If quantification is desired, add a known amount of internal standard solution (e.g., 10 µL of 0.8 mg/mL 2-octanol in methanol) to the sample.[7]
-
Immediately seal the vial with the screw cap containing a PTFE/silicone septum.
3. Headspace Solid-Phase Microextraction (HS-SPME)
-
Conditioning: Prior to the first use, and briefly before each analysis, condition the SPME fiber in the GC injection port at the temperature recommended by the manufacturer (e.g., 250 °C for 10 minutes) to remove any contaminants.[1]
-
Incubation/Equilibration: Place the sealed vial in a heating block or autosampler incubator. Equilibrate the sample at a controlled temperature (e.g., 45°C to 80°C) for a specific duration (e.g., 15 to 30 minutes) to allow the volatiles to partition into the headspace.[1][7] An agitation speed of around 300 rpm can be used if an autosampler with this capability is available.[1]
-
Extraction: Insert the SPME fiber through the vial septum and expose it to the headspace above the sample. Do not allow the fiber to touch the sample. The extraction time and temperature are critical parameters that should be optimized and kept consistent. A common starting point is 15-30 minutes at the same temperature as the incubation.[1][7]
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC. Desorb the trapped volatiles from the fiber into the GC column. A typical desorption temperature is 200-250°C for 1-5 minutes in splitless mode.[4]
-
Chromatographic Separation: Separate the desorbed volatile compounds on a suitable capillary column. The oven temperature program should be optimized to achieve good resolution of the target analytes. A representative temperature program is as follows:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at a rate of 2°C/minute, hold for 1 minute.
-
Ramp 2: Increase to 230°C at a rate of 10°C/minute, hold for 10 minutes.[4]
-
-
Mass Spectrometry Detection: Use a mass spectrometer to detect and identify the separated compounds. Typical MS parameters include a scan range of m/z 35-500 and an electron ionization energy of 70 eV.
5. Data Analysis
-
Identify the volatile compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
For quantitative analysis, calculate the concentration of each analyte based on the peak area relative to the peak area of the internal standard.
Data Presentation
The following tables summarize the concentrations of major volatile compounds identified in different pear cultivars using SPME-GC-MS. These values can vary significantly depending on the cultivar, ripeness, and storage conditions.
Table 1: Volatile Organic Compound (VOC) Content in Various Pear Cultivars (mg/kg Fresh Weight) [1]
| Cultivar | Total Esters | Total Alcohols | Total Aldehydes | Total VOCs |
| Dr. Guyot | 38.33 | 6.79 | 6.96 | 55.65 |
| Zaosu | 29.15 | 5.89 | 3.55 | 41.77 |
| Starkrimson | 5.43 | 2.34 | 1.87 | 10.51 |
| Mantianhong | 6.11 | 2.11 | 1.55 | 10.64 |
| Caiyunhong | 7.54 | 2.89 | 1.23 | 12.36 |
Table 2: Relative Concentrations of Volatile Compounds in Five Pear Cultivars (ng/g) [5][6]
| Compound Class | Longyuanyangli | Yali | Red Bartlett | Dangshansuli | Packham |
| Esters | 645.23 | 254.11 | 311.45 | 189.23 | 101.56 |
| Alcohols | 55.87 | 33.45 | 45.67 | 28.98 | 21.34 |
| Aldehydes | 89.12 | 43.21 | 55.78 | 35.67 | 25.43 |
| Total Relative Concentration | 838.12 | 345.87 | 432.11 | 276.54 | 208.45 |
Mandatory Visualization
Caption: Workflow for the analysis of pear volatiles using HS-SPME-GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PEAR FRUIT VOLATILES CHARACTERIZED BY SPME AND CAPILLARY GLC/MASS SPECTROSCOPY | International Society for Horticultural Science [ishs.org]
- 4. Changes of Volatile Organic Compounds of Different Flesh Texture Pears during Shelf Life Based on Headspace Solid-Phase Microextraction with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the aroma volatiles and the changes of expression of ester biosynthesis candidate genes during postharvest storage of European pear - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of Methyl (2E,6Z)-dodeca-2,6-dienoate in Fruit Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl (2E,6Z)-dodeca-2,6-dienoate is a fatty acid ester that has been identified as a volatile constituent of Bartlett pears.[1] As a component of fruit aroma, this compound, along with other volatile organic compounds (VOCs), contributes to the characteristic flavor and scent profile. The analysis of such compounds is crucial in the food and fragrance industries for quality control, authentication, and the development of new products. Furthermore, understanding the composition of fruit volatiles can provide insights into fruit ripening processes and post-harvest changes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices like fruit extracts. This application note provides a detailed protocol for the analysis of this compound in fruit samples using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
Data Presentation
While specific quantitative data for this compound in various fruit extracts is not extensively available in the public literature, the following table provides an illustrative example of how quantitative data for representative ester compounds found in fruits can be presented. The data is hypothetical and serves as a template for reporting results from a GC-MS analysis.
| Compound | Fruit Matrix | Concentration (µg/kg) | Relative Abundance (%) |
| This compound | Bartlett Pear | [Example Value] | [Example Value] |
| Ethyl Acetate | Apple | 1500 | 25.0 |
| Butyl Acetate | Banana | 800 | 13.3 |
| Ethyl Butanoate | Strawberry | 500 | 8.3 |
| Hexyl Acetate | Plum | 1200 | 20.0 |
| Methyl Cinnamate | Guava | 300 | 5.0 |
Experimental Protocols
This section details the methodology for the extraction and GC-MS analysis of volatile compounds, including this compound, from fruit samples.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly suitable for the analysis of volatile and semi-volatile compounds in food matrices.[2]
Materials:
-
Fresh fruit sample (e.g., Bartlett pear)
-
Liquid nitrogen
-
15 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Saturated sodium chloride (NaCl) solution
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))
-
SPME holder for manual or automated sampling
Protocol:
-
Homogenize a representative portion of the fresh fruit sample by grinding it in liquid nitrogen to a fine powder. This step is crucial to halt enzymatic activity and preserve the volatile profile.
-
Weigh approximately 2-5 g of the homogenized fruit powder into a 15 mL headspace vial.
-
To enhance the release of volatile compounds from the matrix, add 1-2 mL of a saturated NaCl solution to the vial. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of analytes into the headspace.
-
Immediately seal the vial with a magnetic screw cap.
-
Incubate the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace. Gentle agitation during incubation can improve the extraction efficiency.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature as the incubation. The fiber coating adsorbs the volatile analytes.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption of the analytes.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Parameters (example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at a rate of 5°C/min
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes
-
-
Desorption Time: 5 minutes (in the injector)
MS Parameters (example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-450
-
Solvent Delay: 3 minutes
Data Analysis:
-
Identification: The identification of this compound and other volatile compounds is achieved by comparing their mass spectra with reference spectra in mass spectral libraries (e.g., NIST, Wiley). The retention index of the compound should also be compared with literature values for confirmation. The predicted mass spectrum for this compound can serve as a reference.[3]
-
Quantification: For quantitative analysis, a calibration curve can be prepared using a standard solution of this compound at different concentrations. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be used to correct for variations in sample preparation and injection.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound in fruit extracts.
Caption: Experimental workflow for GC-MS analysis of fruit volatiles.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and key considerations at each stage of the analytical process.
Caption: Logical flow of the analytical protocol.
References
- 1. methyl (E,Z)-2,6-dodecadienoate, 28369-22-4 [thegoodscentscompany.com]
- 2. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound Methyl (2E,6Z)-dodecadienoate (FDB003006) - FooDB [foodb.ca]
Application Note: Quantitative Analysis of Methyl (2E,6Z)-dodeca-2,6-dienoate using Gas Chromatography-Mass Spectrometry (GC-MS) with an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of Methyl (2E,6Z)-dodeca-2,6-dienoate, a volatile organic compound, using Gas Chromatography coupled with Mass Spectrometry (GC-MS). To ensure high accuracy and precision, an internal standard, Methyl nonadecanoate, is employed to correct for variations during sample preparation and injection. The protocol outlines sample preparation, instrument parameters, and data analysis procedures suitable for researchers in drug development and related scientific fields. The method utilizes Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Introduction
This compound is a fatty acid methyl ester (FAME) that may be of interest in various research areas, including flavor and fragrance analysis, entomology, and drug development. Accurate quantification of this and similar volatile compounds is crucial for understanding their biological activity and for quality control purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[1][2] The use of an internal standard is a widely adopted technique to control for sample loss during analysis and to improve the precision of quantitative results.[3][4] This method describes the use of Methyl nonadecanoate as an internal standard, which is structurally similar to the analyte but has an odd-numbered carbon chain, making it unlikely to be present in biological samples.
Experimental Protocol
Materials and Reagents
-
This compound (≥95% purity)
-
Methyl nonadecanoate (Internal Standard, IS) (≥98% purity)
-
Hexane (GC grade)
-
Methanol (GC grade)
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
Micropipettes and tips
-
Vortex mixer
Instrumentation
-
Gas Chromatograph equipped with a Mass Spectrometric detector (e.g., Agilent 7890B GC with 5977A MSD)
-
Capillary GC column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Autosampler
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane to prepare a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of Methyl nonadecanoate (IS) in hexane.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the Methyl nonadecanoate primary stock solution with hexane to a final concentration of 10 µg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the this compound primary stock solution into vials containing the Internal Standard Working Solution.
-
The final concentration of the internal standard in each calibration standard should be constant (e.g., 1 µg/mL).
-
The concentration of this compound should span the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Bring all calibration standards to a final volume with hexane.
-
Sample Preparation
-
Accurately measure or weigh the sample to be analyzed.
-
If the sample is not in a liquid form compatible with hexane, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction).
-
To a known volume or weight of the sample (or sample extract), add a precise volume of the Internal Standard Working Solution to achieve a final IS concentration of 1 µg/mL.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
Transfer the final solution to a 2 mL amber glass autosampler vial.
GC-MS Parameters
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and application.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | |
| Initial Temperature | 70 °C, hold for 2 min |
| Ramp 1 | 10 °C/min to 180 °C |
| Ramp 2 | 20 °C/min to 250 °C, hold for 5 min |
| MS System | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and selectivity, SIM mode is used for quantification.[5][6] The ions to be monitored are selected based on the mass spectra of the analyte and the internal standard.
Table 2: SIM Ions for Analyte and Internal Standard
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | Analyte | 81 | 67 | 210 (M+) |
| Methyl nonadecanoate | Internal Standard | 87 | 74 | 312 (M+) |
Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of the pure compound and examining its mass spectrum. The most abundant and specific ion is typically chosen as the quantifier, while other characteristic ions are used as qualifiers for identity confirmation.
Data Analysis and Results
-
Calibration Curve:
-
Inject the prepared calibration standards into the GC-MS system.
-
For each calibration level, calculate the ratio of the peak area of the analyte (quantifier ion) to the peak area of the internal standard (quantifier ion).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
-
Sample Quantification:
-
Inject the prepared samples into the GC-MS system.
-
Calculate the peak area ratio of the analyte to the internal standard in the samples.
-
Determine the concentration of this compound in the samples using the equation from the calibration curve.
-
Example Quantitative Data
Table 3: Calibration Curve Data
| Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1 | 15,234 | 150,123 | 0.101 |
| 0.5 | 1 | 76,543 | 151,234 | 0.506 |
| 1.0 | 1 | 153,456 | 152,345 | 1.007 |
| 5.0 | 1 | 770,123 | 151,876 | 5.071 |
| 10.0 | 1 | 1,543,210 | 152,987 | 10.087 |
Linear Regression: y = 1.008x + 0.002 (R² = 0.9998)
Table 4: Sample Quantification Results
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) |
| Sample 1 | 456,789 | 150,987 | 3.025 | 3.00 |
| Sample 2 | 987,654 | 151,456 | 6.521 | 6.47 |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Logical relationship of components in the analytical method.
Conclusion
The described GC-MS method using an internal standard provides a reliable and sensitive approach for the quantification of this compound. The use of Methyl nonadecanoate as an internal standard effectively compensates for variations in sample preparation and instrument response, leading to accurate and precise results. This application note serves as a comprehensive guide for researchers and professionals in drug development and other scientific fields requiring the quantification of this and similar volatile compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. perlan.com.pl [perlan.com.pl]
- 5. agilent.com [agilent.com]
- 6. Scan Mode and SIM Mode : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes: Derivatization of Fatty Acids for Gas Chromatography (GC) Analysis
Introduction
Gas chromatography (GC) is a powerful and widely used technique for the qualitative and quantitative analysis of fatty acid profiles in various matrices, including biological tissues, foods, and pharmaceuticals. However, the direct analysis of free fatty acids by GC presents significant challenges. Due to their polar carboxylic acid functional group, fatty acids exhibit low volatility and a tendency to form hydrogen bonds, which can lead to poor peak shape, excessive peak tailing, and strong adsorption to the GC column stationary phase.[1][2]
To overcome these issues, a derivatization step is essential prior to GC analysis.[2] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester group.[3] This process enhances the thermal stability of the analytes, improves chromatographic resolution, and increases detection sensitivity. The most common derivatization method is the conversion of fatty acids into fatty acid methyl esters (FAMEs), which offer excellent stability and are ideal for GC analysis.[4]
This document provides detailed application notes and protocols for the most common methods used for the derivatization of fatty acids for GC analysis, intended for researchers, scientists, and professionals in drug development.
Common Derivatization Methods
The choice of derivatization method depends on the nature of the sample (e.g., free fatty acids, triglycerides, phospholipids), the required throughput, and the specific fatty acids of interest. The primary methods can be broadly categorized into esterification/transesterification and silylation.
-
Acid-Catalyzed Esterification/Transesterification : These methods are robust and suitable for esterifying free fatty acids (esterification) and converting esterified fatty acids (e.g., in triglycerides) to FAMEs (transesterification). Common catalysts include Boron Trifluoride (BF3) in methanol, hydrogen chloride (HCl) in methanol, and sulfuric acid (H2SO4) in methanol.[4][5][6] BF3-methanol is one of the most rapid and convenient reagents for this purpose.[7]
-
Base-Catalyzed Transesterification : This approach is typically faster and proceeds under milder conditions than acid-catalyzed reactions.[4] Reagents like sodium methoxide or potassium hydroxide in methanol are effective for transesterifying glycerolipids.[5] A significant limitation, however, is that these methods do not derivatize free fatty acids.[8]
-
Silylation : This method converts active hydrogen atoms in carboxyl and hydroxyl groups into trimethylsilyl (TMS) ethers or esters.[9] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[1] Silylation is highly effective but is very sensitive to moisture, which can hinder the reaction.[1][10]
Comparison of Common Derivatization Methods
The selection of an appropriate derivatization technique is critical for achieving accurate and reproducible quantitative results. The table below summarizes and compares the key characteristics of the most prevalent methods.
| Method Category | Reagent | Typical Reaction Conditions | Advantages | Disadvantages & Limitations | Reported Efficiency/Recovery |
| Acid-Catalyzed | 12-14% Boron Trifluoride in Methanol (BF3-MeOH) | 60-100°C for 5-60 min[1] | Effective for both esterification and transesterification; relatively fast reaction.[5][11] | BF3 is corrosive and moisture-sensitive; potential for artifact formation with polyunsaturated fatty acids (PUFAs) under harsh conditions. | Quantitative yields are readily achieved.[11] |
| Acid-Catalyzed | 1-5% HCl in Methanol | 45-100°C for 1-16 hours[4] | Reagent is easy to prepare and inexpensive; less harsh than BF3, minimizing artifact formation.[4] | Slower reaction times compared to BF3-Methanol.[4] | >96% for various lipid classes (sterol esters, triacylglycerols, phospholipids, and FFAs).[4] |
| Base-Catalyzed | 0.5-2M Sodium Methoxide (NaOMe) or KOH in Methanol | Room temp to 50°C for 5-10 min[5] | Very rapid reaction under mild conditions; minimal side reactions.[4] | Does not esterify free fatty acids; catalyst is sensitive to water and CO2.[8] | Completes within minutes for glycerolipids.[4][5] |
| Silylation | BSTFA or MSTFA (+1% TMCS) | 60°C for 60 min[1] | Highly reactive and versatile; derivatizes other functional groups (e.g., hydroxyls).[1] | Reagents and derivatives are highly sensitive to moisture; may not be suitable for complex matrices without cleanup.[1][10] | Can provide high recovery (90-106%) and good reproducibility.[12] |
| One-Step | m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) | On-column methylation in GC injector | Simple, rapid, and requires minimal sample handling. | Requires specialized reagent; potential for injector contamination. | Reported as the most accurate and reproducible among four methods tested.[13][14] |
Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reagents used are often corrosive, flammable, and toxic.
Protocol 1: Esterification of Fatty Acids using BF3-Methanol
This protocol is one of the most widely used methods for preparing FAMEs from samples containing free fatty acids or complex lipids.[7]
Materials:
-
Sample (1-25 mg of lipid extract or oil)
-
Boron trifluoride-methanol reagent (12-14% w/w)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution or distilled water
-
Anhydrous sodium sulfate (Na2SO4)
-
Micro-reaction vials (5-10 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh 1-25 mg of the lipid sample into a micro-reaction vial. If the sample is solid, dissolve it in a small amount of a nonpolar solvent like toluene or hexane.
-
Add 2 mL of 12-14% BF3-methanol reagent to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 60°C for 5-10 minutes in a heating block or water bath. For complex lipids like cholesterol esters, a longer time may be needed.[5]
-
Cool the vial to room temperature.
-
Add 1 mL of distilled water and 1 mL of hexane to the vial.
-
Cap the vial and vortex vigorously for 30-60 seconds to extract the FAMEs into the hexane layer. It is critical to ensure the esters are partitioned into the non-polar solvent.
-
Allow the layers to separate. The upper layer is the organic (hexane) phase containing the FAMEs.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis. The final concentration should be adjusted to be within the range of 1 to 4 µg/µL for optimal results.[6]
Protocol 2: Acid-Catalyzed Methanolysis using HCl in Methanol
This method is a classic, reliable procedure suitable for a wide range of lipid classes, yielding high recovery rates.[4]
Materials:
-
Lipid sample (e.g., 1 mg)[4]
-
Toluene
-
Methanol
-
8% (w/v) HCl in methanol/water (85:15, v/v). Prepare by diluting 9.7 mL of concentrated HCl (35%) with 41.5 mL of methanol.[4]
-
Hexane (GC grade)
-
Distilled water
-
Screw-capped glass tubes
-
Heating block or oven
Procedure:
-
Place the lipid sample into a screw-capped glass tube.
-
Sequentially add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of the 8% HCl solution to the sample. The final HCl concentration in the reaction mixture will be approximately 1.2%.[4]
-
Securely cap the tube and mix the contents.
-
Incubate the mixture under one of the following conditions:
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube.
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to facilitate phase separation.
-
Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Protocol 3: Silylation of Free Fatty Acids using BSTFA
This protocol is specific for converting free fatty acids and other compounds with active hydrogens into their TMS derivatives. This method is extremely sensitive to water.[1]
Materials:
-
Dried sample containing free fatty acids
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), preferably with 1% TMCS (trimethylchlorosilane) as a catalyst[1]
-
Pyridine or another suitable aprotic solvent (optional, to aid dissolution)
-
Autosampler vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the sample is completely dry. Water must be rigorously excluded from the sample and reagents.[1]
-
Place the dried sample (e.g., equivalent to 100 µL of a 1 mg/mL acid mixture) into an autosampler vial.[1]
-
Add 50 µL of BSTFA (+1% TMCS). A 10x molar excess of the derivatizing agent is recommended.[1]
-
Cap the vial tightly, vortex for 10 seconds, and place it in an oven or heating block at 60°C for 60 minutes.[1]
-
After cooling to room temperature, the sample can be diluted with a suitable solvent (e.g., dichloromethane, hexane) if necessary.
-
Analyze the sample promptly on the GC or GC-MS, as TMS derivatives can be susceptible to hydrolysis over time.
Visualizations
The following diagrams illustrate the general workflow for FAME analysis and the fundamental chemical reaction involved in esterification.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (E,Z)-Dienes
Welcome to the technical support center for the stereoselective synthesis of (E,Z)-dienes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of (E,Z)-dienes.
Issue 1: Poor Stereoselectivity (Incorrect E/Z Ratio)
Question: My reaction is producing a mixture of diene isomers ((E,E), (Z,Z), and/or (Z,E)) instead of the desired (E,Z) product. How can I improve the stereoselectivity?
Answer: Poor stereoselectivity is a common challenge and can originate from the reaction mechanism, reaction conditions, or subsequent isomerization of the desired product. Here are several strategies to troubleshoot this issue, categorized by reaction type.
For Wittig and Horner-Wadsworth-Emmons (HWE) Reactions:
-
Reagent Selection and Strategy:
-
Wittig Reaction: For better control, it is often preferable to react a reactive (non-stabilized) saturated ylide with an α,β-unsaturated aldehyde. The reverse approach, using a semi-stabilized allylic ylide and a saturated aldehyde, is more likely to produce a mixture of geometric isomers[1].
-
HWE Reaction: The standard HWE reaction typically favors the formation of (E)-alkenes[2][3]. To achieve high Z-selectivity for one of the double bonds, employ the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters)[2][4].
-
-
Reaction Conditions:
-
Solvent and Base: The choice of solvent and base is critical. For Z-selective HWE reactions (Still-Gennari conditions), strong, non-nucleophilic bases like KHMDS in aprotic solvents like THF at low temperatures (-78 °C) are typically used to ensure kinetic control[4].
-
Additives (Wittig): Be aware of "stereochemical drift" in Wittig reactions. The presence of lithium salts can lead to equilibration of reaction intermediates, eroding the kinetic stereoselectivity[5][6]. Performing the reaction under salt-free conditions can often improve Z-selectivity with unstabilized ylides. The Schlosser modification, which involves treating the intermediate with phenyllithium at low temperatures, can be used to intentionally isomerize the intermediate and afford the E-alkene[5][6].
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck):
-
Ligand Choice: The ancillary ligand on the palladium catalyst plays a crucial role in determining selectivity and preventing side reactions.[7][8]. For instance, in a dienylation reaction using sulfolene, changing the phosphine ligand from dppbz to Xantphos completely inverted the stereoselectivity from >30:1 in favor of the E-isomer to >30:1 in favor of the Z-isomer[9].
-
Substrate Purity: The stereochemical integrity of your starting materials (e.g., vinyl boranes, vinyl halides) is paramount. Ensure that your coupling partners have high isomeric purity, as this is often transferred directly to the product in reactions like the Suzuki coupling[10].
-
Catalyst System: Some palladium catalysts can promote the isomerization of the newly formed Z-double bond to the more thermodynamically stable E-isomer[9]. This can be a significant issue, especially at higher reaction temperatures or with prolonged reaction times.
Troubleshooting Workflow for Poor Stereoselectivity
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 9. Z-Selective Dienylation Enables Stereodivergent Construction of Dienes and Unravels a Ligand-Driven Mechanistic Dichotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Aftermath: A Technical Guide to Wittig Reaction Byproducts and Purification
For researchers, scientists, and drug development professionals, the Wittig reaction is a powerful tool for alkene synthesis. However, the reaction's success is often followed by the challenge of isolating the desired product from a key byproduct: triphenylphosphine oxide (TPPO). This technical support center provides troubleshooting guides and frequently asked questions to address specific issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of the Wittig reaction?
Q2: Why is triphenylphosphine oxide difficult to remove?
The difficulty in removing TPPO stems from its physical properties. It is a high-melting solid with variable solubility across a range of common organic solvents. Its high polarity can cause it to co-elute with polar products during chromatography or remain in the product fraction during extraction.
Q3: What are the general strategies for removing triphenylphosphine oxide?
There are three primary strategies for removing TPPO from a reaction mixture:
-
Precipitation/Crystallization: Exploiting the low solubility of TPPO in non-polar solvents.
-
Chromatography: Separating the desired product from TPPO based on polarity differences.
-
Chemical Conversion/Complexation: Converting TPPO into a more easily removable salt or complex.
Troubleshooting and Purification Guides
Issue 1: My product is non-polar and contaminated with TPPO.
For non-polar products, the significant polarity difference between your compound and TPPO can be leveraged for effective purification.
Solution 1: Precipitation and Filtration
This is often the simplest and most direct method.
-
Detailed Methodology:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
To the resulting residue, add a non-polar solvent in which your product is soluble but TPPO is not. Good choices include hexanes, pentane, or cold diethyl ether.[3][4]
-
Stir or sonicate the mixture to break up the solid and ensure the product dissolves. The TPPO should remain as a white precipitate.
-
Filter the mixture, washing the solid TPPO with a small amount of the cold non-polar solvent.
-
The filtrate contains your purified product.
-
Solution 2: Filtration through a Silica Plug
This method is effective for removing baseline impurities and the majority of TPPO.
-
Detailed Methodology:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether).
-
Prepare a short column (a "plug") of silica gel in a pipette or a small column.
-
Load the dissolved crude product onto the silica plug.
-
Elute your non-polar product with a non-polar solvent or a solvent system with low polarity, leaving the highly polar TPPO adsorbed to the top of the silica gel.[5][6][7]
-
Issue 2: My product is polar, making separation from TPPO by standard chromatography difficult.
When the polarity of the desired product is similar to that of TPPO, simple precipitation or filtration is often ineffective. In these cases, chemical conversion of TPPO can be a powerful strategy.
Solution 1: Precipitation with Metal Salts
TPPO can form insoluble complexes with certain metal salts, allowing for their removal by filtration.
-
Detailed Methodology (using Zinc Chloride):
-
Dissolve the crude reaction mixture in a suitable solvent such as ethanol.[8]
-
Add a solution of zinc chloride (ZnCl₂) in the same solvent to the mixture. The formation of an insoluble ZnCl₂(TPPO)₂ complex will be observed as a precipitate.[3]
-
Stir the mixture at room temperature for a few hours to ensure complete complexation.
-
Filter the mixture to remove the insoluble TPPO-metal complex.
-
The filtrate, containing the desired product, can then be further purified if necessary. A similar procedure can be followed using magnesium chloride (MgCl₂).[3]
-
Solution 2: Conversion to an Insoluble Phosphonium Salt
Reacting TPPO with oxalyl chloride forms an insoluble chlorophosphonium salt that can be easily filtered off.[9][10]
-
Detailed Methodology:
-
After the Wittig reaction, work up the reaction as usual and concentrate the crude product.
-
Dissolve the crude mixture in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add oxalyl chloride to the solution. An insoluble chlorophosphonium salt will precipitate.
-
Stir the mixture at low temperature for a short period.
-
Filter the mixture to remove the insoluble salt.
-
The filtrate contains the product, free of TPPO.
-
Quantitative Data Summary
The choice of purification strategy often depends on the solubility of TPPO in various solvents. The following table summarizes the solubility of triphenylphosphine oxide in common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | Almost insoluble | [2][11][12] |
| Cyclohexane | Almost insoluble | [2][11][12] |
| Petroleum Ether | Almost insoluble | [2][11][12] |
| Hexane | Almost insoluble/Poorly soluble | [2][8][11][12] |
| Diethyl Ether | Poorly soluble (especially when cold) | [3] |
| Benzene | Readily soluble | [11][12] |
| Toluene | Soluble | [11][12] |
| Ethyl Acetate | Soluble | [11][12] |
| Ethanol | Readily soluble (~20 mg/mL) | [11][12][13] |
| Dichloromethane | Readily soluble | [11][12] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~3 mg/mL) | [13] |
| Dimethylformamide (DMF) | Soluble (~3 mg/mL) | [13] |
Visualizing Purification Strategies
The selection of an appropriate purification strategy can be visualized as a decision-making workflow.
Caption: Decision workflow for Wittig reaction purification.
The Wittig reaction itself can be visualized to understand the origin of the triphenylphosphine oxide byproduct.
Caption: Simplified Wittig reaction mechanism.
References
- 1. Understanding Wittig Reactions in Organic Chemistry [ai-futureschool.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Workup [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Analysis of Unsaturated Esters by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of unsaturated esters.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing unsaturated fatty acids by GC-MS?
A1: Free fatty acids are highly polar compounds that can exhibit poor peak shape and resolution in gas chromatography due to their tendency to form hydrogen bonds, leading to adsorption issues. Derivatization, typically to fatty acid methyl esters (FAMEs), is essential to neutralize the polar carboxyl group.[1] This process increases the volatility and thermal stability of the analytes, making them more amenable for GC analysis and allowing for better separation based on properties like boiling point and degree of unsaturation.[2]
Q2: What is the most common derivatization method for unsaturated fatty acids?
A2: The most common method is esterification to form fatty acid methyl esters (FAMEs). This is often achieved using a reagent like Boron Trifluoride-Methanol (BF3-Methanol).[3] This method is preferred for its relatively mild reaction conditions and efficiency in converting free fatty acids to their more volatile and stable methyl esters.[3] Another common technique is silylation, using reagents such as BSTFA, which can also derivatize other active hydrogen groups like hydroxyls and amines.[3]
Q3: How do I choose the right GC column for unsaturated ester analysis?
A3: For the analysis of FAMEs, polar stationary phases are generally recommended.[4] Columns coated with cyanopropyl silicones (like DB-23 or HP-88) or polyethylene glycols (like DB-Wax) are effective for separating unsaturated esters based on their degree of unsaturation and the configuration of double bonds (cis/trans).[4][5] Non-polar columns, such as those with a 5% phenyl modification (e.g., DB-5), are often not suitable for these polar analytes as they may provide insufficient resolution.[6]
Q4: What are the key GC-MS parameters to optimize for this analysis?
A4: The critical parameters to optimize include the inlet temperature, the oven temperature program, the carrier gas flow rate, and the mass spectrometer settings. Each of these can significantly impact the quality of your chromatographic separation and the sensitivity of your analysis.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Active sites in the GC system | Use deactivated liners and columns. Ensure proper column installation to avoid contact with active metal surfaces.[7] |
| Improper inlet temperature | An inlet temperature that is too low can cause slow volatilization and peak tailing.[8] A good starting point is 250 °C, but this may need to be optimized.[9] |
| Column overload | Injecting too much sample can lead to peak fronting.[10] Try diluting the sample or reducing the injection volume. |
| Incompatible solvent polarity | Ensure the solvent polarity matches the stationary phase to prevent peak splitting or broadening.[11] |
Problem 2: Low Sensitivity or No Peaks Detected
| Possible Cause | Suggested Solution |
| Leaks in the system | Check for leaks at the inlet, column connections, and the MS interface using an electronic leak detector.[7] |
| Incorrect MS tune file parameters | Ensure that the carrier gas flow rate and source/quadrupole temperatures in the tune file match your analytical method.[7] |
| Suboptimal ionization | For FAMEs, Electron Ionization (EI) is common but can cause extensive fragmentation.[12] Consider Chemical Ionization (CI) for enhanced molecular ion abundance.[12] |
| Low analyte concentration | If analyte concentrations are very low, consider using Single Ion Monitoring (SIM) mode instead of full scan mode to increase sensitivity.[13] |
Problem 3: Poor Resolution Between Isomers
| Possible Cause | Suggested Solution |
| Inappropriate GC column | Use a highly polar cyanopropyl-based capillary column for better separation of cis/trans and positional isomers.[4] |
| Suboptimal oven temperature program | A slow temperature ramp rate can improve the separation of closely eluting compounds.[10] The optimal ramp rate can be estimated as 10°C per column hold-up time.[14] |
| Incorrect carrier gas flow rate | Optimize the carrier gas flow rate to achieve the best column efficiency. |
| Column degradation | Column performance degrades over time. If resolution declines, consider conditioning or replacing the column. |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using BF3-Methanol
-
Weigh 1-25 mg of the lipid-containing sample into a reaction vial.
-
Add 2 mL of 12% w/w Boron Trifluoride-Methanol (BF3-Methanol) solution.
-
Heat the vial at 60 °C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.[3]
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of a non-polar solvent like hexane.
-
Shake the vial vigorously to extract the FAMEs into the organic layer.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
Protocol 2: General GC-MS Method for Unsaturated FAME Analysis
This is a starting point and should be optimized for your specific application.
| Parameter | Setting |
| GC Column | DB-23 (or equivalent cyanopropyl column), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Inlet Temperature | 250 °C[9] |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 70°C, ramp at 11°C/min to 170°C, then at 0.8°C/min to 175°C, and finally at 20°C/min to 220°C, hold for 2.5 minutes.[13] |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu[15] |
Visualizations
Caption: A workflow for troubleshooting common issues in GC-MS analysis of unsaturated esters.
Caption: The experimental workflow for the derivatization of fatty acids to FAMEs.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 9. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. archimer.ifremer.fr [archimer.ifremer.fr]
Technical Support Center: Dodecadienoate Isomer Resolution in RP-HPLC
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the resolution of dodecadienoate isomers in your reverse-phase high-performance liquid chromatography (RP-HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating dodecadienoate isomers by RP-HPLC?
Dodecadienoate isomers, which include geometric (cis/trans) and positional isomers, possess very similar physicochemical properties, such as hydrophobicity and polarity. This similarity makes their separation challenging on standard RP-HPLC systems, often resulting in poor resolution and co-elution. The subtle differences in their molecular shape and electron distribution require highly selective chromatographic conditions to achieve baseline separation.
Q2: Which type of column is best suited for separating dodecadienoate isomers?
While standard C18 columns are a common starting point, achieving optimal resolution of dodecadienoate isomers often requires stationary phases that offer alternative selectivities.
-
C18 (Octadecylsilane): Provides good hydrophobic retention but may not be sufficient to resolve closely related isomers.
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the double bonds of the analytes, which can be particularly effective for separating geometric isomers.[1]
-
Cyano (CN): Can be operated in both normal-phase and reversed-phase modes and provides different selectivity based on dipole-dipole interactions, which can aid in the separation of isomers with different polarities.[2][3]
Q3: How does the choice of organic modifier in the mobile phase affect the separation of dodecadienoate isomers?
The organic modifier is a critical parameter for optimizing selectivity. The two most common choices are acetonitrile and methanol.
-
Acetonitrile: Generally has a stronger elution strength than methanol in reversed-phase HPLC, leading to shorter retention times.[4] Its aprotic nature and dipole moment can offer unique selectivity.
-
Methanol: As a protic solvent, it can engage in hydrogen bonding interactions, which can alter the elution order and improve the resolution of certain isomers, especially when using phenyl-based columns where π-π interactions are significant.[5][6]
Experimenting with both solvents is recommended during method development to determine the optimal choice for your specific isomers.
Q4: What is the role of mobile phase additives in improving resolution?
Acidic additives are commonly used in the mobile phase to improve peak shape and influence selectivity.
-
Trifluoroacetic Acid (TFA) or Formic Acid: These are often added at low concentrations (e.g., 0.1%) to suppress the ionization of the carboxylic acid group of the dodecadienoates, leading to sharper peaks and more reproducible retention times.
-
Silver Ions (Ag+): Silver ion chromatography, where silver nitrate is added to the mobile phase, is a powerful technique for separating unsaturated fatty acid isomers. The silver ions form reversible complexes with the double bonds, and the strength of this interaction depends on the position and geometry of the double bonds, enabling the separation of otherwise co-eluting isomers.[7]
Troubleshooting Guide
Issue 1: Poor resolution between dodecadienoate isomer peaks.
Poor resolution is a common problem when analyzing closely related isomers. Here is a systematic approach to troubleshoot this issue:
Caption: Troubleshooting Workflow for Poor Resolution
Q&A for Troubleshooting Poor Resolution:
-
Have you optimized your mobile phase gradient?
-
A shallower gradient can increase the separation between closely eluting peaks. Start with a broad gradient to determine the elution range of your isomers, then run a shallower gradient over that specific range.
-
-
Have you tried a different organic modifier?
-
Switching between acetonitrile and methanol can significantly alter selectivity.[5] If you are using acetonitrile, try replacing it with methanol, and vice versa. You can also experiment with ternary mixtures (e.g., acetonitrile/methanol/water).
-
-
Is your flow rate optimized?
-
Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
-
Are you using the most selective stationary phase?
-
Have you investigated the effect of temperature?
-
Varying the column temperature can affect the viscosity of the mobile phase and the interaction between the analytes and the stationary phase, which can alter selectivity. Try adjusting the temperature in 5 °C increments.
-
Issue 2: Peak tailing of dodecadienoate isomers.
Peak tailing can compromise resolution and quantification.
-
Is the mobile phase pH appropriate?
-
For acidic compounds like dodecadienoates, a low pH mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) is crucial to suppress ionization of the carboxyl group and minimize interaction with residual silanols on the silica-based stationary phase.
-
-
Is your sample overloaded?
-
Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
-
-
Could there be secondary interactions with the stationary phase?
-
Residual silanols on the stationary phase can cause tailing. Ensure your mobile phase is sufficiently acidic. Using a high-purity, end-capped column can also minimize this effect.
-
Experimental Protocols
Method Development Workflow
The following diagram outlines a systematic approach to developing a robust RP-HPLC method for dodecadienoate isomer separation.
Caption: Method Development Workflow
Example Protocol 1: C18 Column with Acetonitrile Gradient
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 70% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10 µL
Example Protocol 2: Phenyl-Hexyl Column with Methanol Gradient
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: 80% B to 100% B over 25 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm or ELSD
-
Injection Volume: 10 µL
Data Presentation
The following tables summarize the expected impact of different chromatographic parameters on the resolution of dodecadienoate isomers.
Table 1: Comparison of Stationary Phases for Dodecadienoate Isomer Separation
| Stationary Phase | Primary Interaction | Selectivity for Isomers | Recommended for |
| C18 | Hydrophobic | Good general separation | Initial method screening |
| Phenyl-Hexyl | Hydrophobic, π-π | Enhanced for geometric (cis/trans) isomers | When C18 fails to resolve geometric isomers |
| Cyano (CN) | Dipole-dipole, Hydrophobic | Alternative selectivity for positional isomers | When both C18 and Phenyl-Hexyl are unsuccessful |
Table 2: Influence of Mobile Phase Composition on Resolution
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Resolution |
| Organic Modifier | Acetonitrile/Water | Methanol/Water | Change in selectivity and elution order; may improve resolution of specific isomer pairs.[5] |
| Gradient Slope | Steep Gradient | Shallow Gradient | A shallower gradient generally improves the resolution of closely eluting peaks. |
| Additive | 0.1% Formic Acid | 0.1% TFA | Both improve peak shape; TFA may provide slightly different selectivity. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Lower flow rate can increase efficiency and improve resolution, but at the cost of longer run times. |
| Temperature | 25 °C | 40 °C | Increasing temperature can alter selectivity and decrease mobile phase viscosity, potentially improving efficiency. |
References
- 1. support.waters.com [support.waters.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. glsciences.eu [glsciences.eu]
- 4. chromtech.com [chromtech.com]
- 5. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Methyl (2E,6Z)-dodeca-2,6-dienoate in Fruit Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of "Methyl (2E,6Z)-dodeca-2,6-dienoate" from fruit matrices.
Troubleshooting Guides
Poor recovery of "this compound" can stem from various factors throughout the analytical workflow, from sample preparation to GC-MS analysis. This guide addresses common issues and provides systematic solutions.
Problem 1: Low or No Signal of the Target Analyte
Possible Causes and Solutions:
-
Inefficient Extraction: The physicochemical properties of this compound (a volatile, relatively nonpolar ester) may not be compatible with the chosen extraction method.
-
Solution: For volatile compounds in a complex matrix like fruit, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique.[1][2][3] Ensure the SPME fiber coating is appropriate. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range volatile analysis in fruits.[1][3]
-
-
Analyte Degradation: As an unsaturated ester, "this compound" can be susceptible to degradation under certain conditions.
-
Solution: Avoid high temperatures during sample preparation and storage. Minimize exposure to strong acids or bases which can cause hydrolysis. Consider the use of antioxidants during sample homogenization to prevent oxidation of the double bonds.
-
-
Matrix Effects: The complex fruit matrix can interfere with the analyte's detection.
-
Solution: Matrix-matched calibration standards are crucial for accurate quantification. Standard addition can also be employed to compensate for matrix effects. Diluting the sample with deionized water can sometimes reduce the impact of non-volatile matrix components.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
-
Active Sites in the GC System: Free silanol groups in the injector liner, column, or detector can interact with polar functional groups of the analyte, leading to peak tailing.
-
Solution: Use a deactivated injector liner and a high-quality, well-conditioned capillary column. Regular maintenance, including trimming the column and cleaning the injector port, is essential.
-
-
Improper Injection Parameters: A slow injection or an inappropriate injector temperature can lead to band broadening and poor peak shape.
-
Solution: Optimize the injection speed and temperature. For SPME, a fast injection into a hot inlet is typically required for efficient desorption of the analytes from the fiber.
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in fronting peaks.
-
Solution: Reduce the sample amount or use a split injection. For SPME, reduce the extraction time or use a fiber with a thinner coating.
-
Problem 3: Inconsistent and Non-Reproducible Results
Possible Causes and Solutions:
-
Inhomogeneous Sample: Fruit matrices can be highly heterogeneous.
-
Solution: Ensure thorough homogenization of the fruit sample before taking an aliquot for analysis. Cryogenic grinding can help to create a more uniform sample and preserve volatile compounds.
-
-
Variable Extraction Conditions: Inconsistent temperature, extraction time, or sample volume for HS-SPME will lead to variable results.
-
Solution: Use an autosampler for precise control over extraction parameters. If performing manual SPME, use a timer and a controlled temperature environment (e.g., a water bath or heating block).
-
-
SPME Fiber Degradation: The performance of an SPME fiber can decline with use.
-
Solution: Condition the fiber before each batch of analyses as per the manufacturer's instructions. Replace the fiber after a certain number of injections or when a significant drop in performance is observed.
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for "this compound" from fruits?
A1: Headspace Solid-Phase Microextraction (HS-SPME) is a highly recommended technique for extracting volatile and semi-volatile compounds like "this compound" from complex fruit matrices.[1][2][3] It is a solvent-free, sensitive, and relatively simple method.
Q2: Which SPME fiber should I use?
A2: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point as it is designed for the extraction of a wide range of volatile compounds.[1][3]
Q3: How can I improve the extraction efficiency of my HS-SPME method?
A3: Several factors can be optimized to enhance extraction efficiency:
-
Temperature: Increasing the incubation temperature will increase the vapor pressure of the analyte, but excessive heat can lead to degradation. A temperature of around 40-60°C is often a good starting point for fruit volatiles.
-
Time: Allow sufficient time for the analyte to reach equilibrium between the sample, the headspace, and the SPME fiber.
-
Agitation: Agitating the sample during incubation helps to release the analyte from the matrix and speeds up the equilibration process.
-
Salt Addition: Adding salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous phase, which can "salt out" the volatile compounds and increase their concentration in the headspace.
Q4: My recovery is still low even after optimizing the extraction. What else could be the problem?
A4: If extraction is optimized, consider the following:
-
Analyte Instability: "this compound" is an unsaturated ester and may be prone to degradation. Ensure your sample preparation and analysis conditions are mild.
-
GC-MS Parameters: Check your GC inlet temperature, column type, temperature program, and MS parameters to ensure they are suitable for this compound. A non-polar or mid-polar column is generally appropriate for this type of analyte.
-
Matrix Effects: The fruit matrix can suppress the analyte signal. The use of matrix-matched standards or the standard addition method is highly recommended for accurate quantification.
Q5: Are there any specific storage conditions recommended for fruit samples to be analyzed for this compound?
A5: To minimize the loss of volatile compounds and prevent enzymatic degradation, it is best to process the fruit samples as quickly as possible. If storage is necessary, freezing the samples at -20°C or, preferably, -80°C is recommended. Samples should be stored in airtight containers to prevent the loss of volatiles.
Data Presentation
Due to the limited availability of specific recovery data for "this compound" in the scientific literature, the following table provides a summary of typical recovery rates for other esters from fruit matrices using HS-SPME for comparative purposes. This data can serve as a benchmark for evaluating your own method's performance.
| Ester Compound | Fruit Matrix | SPME Fiber | Extraction Temp. (°C) | Extraction Time (min) | Reported Recovery (%) | Reference |
| Ethyl Acetate | Apple | DVB/CAR/PDMS | 40 | 30 | 85 - 105 | Fictional Example |
| Hexyl Acetate | Pear | DVB/CAR/PDMS | 50 | 40 | 90 - 110 | Fictional Example |
| Butyl Acetate | Strawberry | PDMS/DVB | 45 | 30 | 80 - 100 | Fictional Example |
| Ethyl Butanoate | Grape | CAR/PDMS | 60 | 20 | 92 - 108 | Fictional Example |
Note: The recovery values presented are illustrative and can vary significantly depending on the specific experimental conditions and the complexity of the fruit matrix.
Experimental Protocols
Protocol 1: HS-SPME-GC-MS Analysis of "this compound" in Pear Matrix
This protocol provides a general procedure that should be optimized for your specific instrumentation and sample type.
1. Sample Preparation:
-
Homogenize fresh pear tissue (e.g., 5 g) in a blender or with a homogenizer. To minimize enzymatic activity and preserve volatile compounds, consider performing this step at a low temperature (e.g., on ice).
-
Transfer a known amount of the homogenate (e.g., 2 g) into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., 2-octanone) to each sample for quantification.
-
(Optional) Add a saturated solution of NaCl (e.g., 1 mL) to enhance the release of volatiles.
-
Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Extraction:
-
Place the vial in a heating block or water bath equipped with an agitator.
-
Incubate the sample at a controlled temperature (e.g., 50°C) for a specific time (e.g., 15 minutes) to allow for equilibration.
-
Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) under continuous agitation.
3. GC-MS Analysis:
-
Injector:
-
Mode: Splitless
-
Temperature: 250°C
-
Desorption Time: 5 minutes
-
-
Column:
-
Type: DB-5ms (or equivalent mid-polarity column), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min
-
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor recovery of the target analyte.
Caption: General experimental workflow for the analysis of the target analyte.
References
Stability of "Methyl (2E,6Z)-dodeca-2,6-dienoate" under different storage conditions
This technical support center provides guidance on the stability of Methyl (2E,6Z)-dodeca-2,6-dienoate under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, as a polyunsaturated fatty acid methyl ester (FAME), is susceptible to degradation over time. The primary degradation pathway is oxidation, which is accelerated by exposure to oxygen, light, and elevated temperatures. Isomerization of the double bonds is another potential degradation route. For optimal stability, it should be stored under an inert atmosphere, protected from light, and at low temperatures.
Q2: What are the visible signs of degradation?
Degradation of this compound may not always be visible. However, signs of significant degradation can include a change in color (yellowing), an increase in viscosity, or the formation of a precipitate. The most reliable method to assess stability is through analytical techniques such as gas chromatography (GC).
Q3: How should I store this compound for long-term use?
For long-term storage, it is recommended to store this compound under the following conditions:
-
Temperature: -20°C or lower.
-
Atmosphere: Under an inert gas such as argon or nitrogen.
-
Container: Amber glass vials with Teflon-lined caps to minimize exposure to light and prevent leaching of contaminants.
-
Aliquotting: It is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.
Q4: Can I store the compound in a solution?
If you need to store this compound in a solution, choose a dry, aprotic solvent. It is crucial to de-gas the solvent with an inert gas before preparing the solution to remove dissolved oxygen. Store the solution under the same recommended conditions as the neat compound (low temperature, inert atmosphere, and protected from light).
Q5: What is the impact of different surfaces on the stability of unsaturated esters?
Research on unsaturated methyl esters has shown that the type of storage surface can influence stability. Storing small samples adsorbed on silica gel has been found to provide greater stability against autoxidation compared to storage on a glass surface.[1][2] This is a factor to consider for the storage of small quantities or for specific experimental setups.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound.
Issue 1: Rapid Degradation of the Compound Despite Recommended Storage
| Possible Cause | Troubleshooting Step |
| Oxygen Exposure | Ensure that the vial was properly flushed with an inert gas before sealing. Check the integrity of the vial's seal. |
| Light Exposure | Verify that the storage location is completely dark. Use amber vials or wrap clear vials in aluminum foil. |
| Contaminated Solvent | If stored in solution, use a fresh bottle of high-purity, dry solvent. Consider purifying the solvent if necessary. |
| Repeated Freeze-Thaw Cycles | Prepare smaller aliquots to avoid thawing the entire stock for each use. |
Issue 2: Inconsistent Results in Bioassays
| Possible Cause | Troubleshooting Step |
| Degradation After Dilution | Prepare dilutions immediately before use. If dilutions need to be stored, do so under an inert atmosphere and at low temperatures for a minimal amount of time. |
| Interaction with Assay Components | Evaluate the compatibility of this compound with other components in your assay medium. Some components may accelerate its degradation. |
| Isomerization | The (2E,6Z) configuration may isomerize to other forms with different biological activities. Use a stability-indicating analytical method to check for isomeric impurities. |
Issue 3: Appearance of Extra Peaks in Chromatographic Analysis
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | The extra peaks could be oxidation byproducts such as hydroperoxides, aldehydes, or shorter-chain esters. Compare the chromatogram with a freshly opened standard. |
| Isomerization | Geometric isomers may have different retention times. Analyze the sample using a GC method capable of resolving different isomers. |
| Hydrolysis | If the sample has been exposed to moisture and acidic or basic conditions, it may hydrolyze to the corresponding carboxylic acid. |
Data on Stability of Unsaturated Methyl Esters
Due to the limited availability of specific stability data for this compound, the following tables provide a summary of expected stability based on general knowledge of polyunsaturated fatty acid methyl esters. This data should be used as a guideline, and it is highly recommended to perform a stability study under your specific experimental conditions.
Table 1: Predicted Stability of this compound Under Different Storage Temperatures (Neat, Under Inert Atmosphere, Protected from Light)
| Temperature | Predicted Shelf-Life (Purity >95%) |
| -80°C | > 2 years |
| -20°C | 1-2 years |
| 4°C | 3-6 months |
| 25°C (Room Temperature) | < 1 month |
Table 2: Influence of Storage Atmosphere on Stability at 4°C (Protected from Light)
| Atmosphere | Predicted Purity after 3 months |
| Inert Gas (Argon/Nitrogen) | > 98% |
| Air | < 90% |
Table 3: Effect of Light Exposure on Stability at Room Temperature (in Air)
| Light Condition | Predicted Purity after 1 week |
| Protected from Light | ~95% |
| Exposed to Ambient Light | < 85% |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the degradation pathways of this compound.
1. Acidic Hydrolysis:
- Dissolve 10 mg of the compound in 1 mL of acetonitrile.
- Add 1 mL of 1 M HCl.
- Incubate at 60°C for 24 hours.
- Neutralize with 1 M NaOH and analyze by GC-MS.
2. Basic Hydrolysis:
- Dissolve 10 mg of the compound in 1 mL of acetonitrile.
- Add 1 mL of 1 M NaOH.
- Incubate at 60°C for 24 hours.
- Neutralize with 1 M HCl and analyze by GC-MS.
3. Oxidative Degradation:
- Dissolve 10 mg of the compound in 1 mL of acetonitrile.
- Add 1 mL of 3% hydrogen peroxide.
- Incubate at room temperature for 24 hours, protected from light.
- Analyze by GC-MS.
4. Thermal Degradation:
- Place 10 mg of the neat compound in a vial.
- Heat at 80°C for 48 hours.
- Dissolve in a suitable solvent and analyze by GC-MS.
5. Photostability:
- Prepare a solution of the compound (1 mg/mL) in a suitable solvent.
- Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.
- Analyze by GC-MS and compare to a control sample kept in the dark.
Protocol 2: Stability-Indicating GC Method
This gas chromatography (GC) method can be used to separate this compound from its potential degradation products.
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector: Split/splitless injector, 250°C, split ratio 20:1.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 230°C, hold for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID), 260°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in hexane or another suitable solvent.
Visualizations
Caption: Workflow for a typical stability study of a chemical compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
"Methyl (2E,6Z)-dodeca-2,6-dienoate" mass fragmentation pattern interpretation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl (2E,6Z)-dodeca-2,6-dienoate and related unsaturated fatty acid methyl esters (FAMEs). The focus is on the interpretation of mass fragmentation patterns obtained by Electron Ionization Mass Spectrometry (EI-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.
Question: I am not observing the molecular ion peak for this compound in my EI-MS spectrum. Is this normal?
Answer: Yes, it is not uncommon for the molecular ion of unsaturated FAMEs to be weak or absent in 70 eV EI mass spectra.[1] EI is a "hard" ionization technique that can cause extensive fragmentation, particularly in molecules with double bonds which are susceptible to cleavage.[1][2]
-
Troubleshooting Steps:
-
Lower the ionization energy: Reducing the electron energy (e.g., to 20-30 eV) can decrease fragmentation and increase the relative abundance of the molecular ion.
-
Use a "soft" ionization technique: Consider using Chemical Ionization (CI) or Electrospray Ionization (ESI) which are less energetic and more likely to produce an abundant protonated molecule or adduct, making it easier to determine the molecular weight.[3]
-
Check for sample degradation: Ensure the sample has not degraded during storage or sample preparation.
-
Question: The base peak in my spectrum is at m/z 74. What does this signify?
Answer: A prominent peak at m/z 74 is highly characteristic of FAMEs and is typically the result of a McLafferty rearrangement.[4] This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond.
-
Troubleshooting Steps:
-
Confirm the presence of a methyl ester: The presence of this peak is strong evidence that your compound is a methyl ester.
-
Evaluate for co-eluting compounds: If the intensity of the m/z 74 peak is unexpectedly high compared to other fragments, it could indicate the presence of co-eluting saturated FAMEs, which often show a very strong m/z 74 peak.
-
Question: I am having difficulty determining the position of the double bonds from the mass spectrum. What should I do?
Answer: Standard EI-MS is often insufficient for unambiguously determining double bond positions in polyunsaturated FAMEs because the double bonds can migrate during fragmentation.
-
Troubleshooting Steps:
-
Derivatization: Convert the FAME into a derivative that provides more diagnostic fragmentation. Common derivatizing agents include dimethyloxazoline (DMOX) and picolinyl esters. These derivatives tend to produce fragments that clearly indicate the original positions of the double bonds.[4]
-
Tandem Mass Spectrometry (MS/MS): Collisional-induced dissociation (CID) of the molecular ion in an MS/MS experiment can yield more informative fragmentation patterns for locating double bonds.[3][4]
-
Chemical Ionization with Acetonitrile: Acetonitrile CI-MS/MS is a technique that can be used to determine double bond positions in FAMEs.[3]
-
Frequently Asked Questions (FAQs)
What is the expected molecular weight of this compound?
The chemical formula for this compound is C13H22O2. The monoisotopic mass is approximately 210.16 g/mol .
What are the key predicted fragments for this compound in EI-MS?
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 210 | [M]+• | Molecular Ion |
| 179 | [M - OCH3]+ | Loss of the methoxy group |
| 151 | [M - C4H9]+ | Cleavage at the allylic position to the Z-double bond |
| 113 | [C7H9O]+ | Cleavage between C4 and C5 with hydrogen rearrangement |
| 95 | [C7H11]+ | Hydrocarbon fragment from the alkyl end |
| 81 | [C6H9]+ | Common fragment in polyunsaturated FAMEs |
| 74 | [C3H6O2]+• | McLafferty Rearrangement |
| 67 | [C5H7]+ | Common fragment in polyunsaturated FAMEs |
| 55 | [C4H7]+ | Common fragment in polyunsaturated FAMEs |
What experimental conditions are typically used for the GC-MS analysis of FAMEs?
A standard protocol for the analysis of FAMEs by GC-MS is outlined below.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs
-
Sample Preparation: FAMEs are typically dissolved in a volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 1 mg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5ms, or a wax column like DB-WAX) is commonly used. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Inlet: The injector is typically operated in splitless or split mode at a temperature of 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might be: initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held at 240°C for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[5]
-
Ionization Energy: 70 eV.[2]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Data Acquisition: Full scan mode is used to obtain the complete mass spectrum. Selected Ion Monitoring (SIM) can be used for targeted quantification of specific FAMEs.[5]
-
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Workflow for FAME Analysis
Caption: General experimental workflow for the analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS.
Hypothetical Signaling Pathway Involving Fatty Acids
Caption: Simplified overview of the fatty acid β-oxidation pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sonication Conditions for Witt-ig Reactions
Welcome to the Technical Support Center for sonication-assisted Wittig reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using sonication for Wittig reactions?
A1: The primary benefits of applying ultrasound to Wittig reactions are significantly increased reaction rates, leading to shorter reaction times, and improved yields.[1][2][3][4] Sonication enhances the mixing of reagents, especially in heterogeneous mixtures, and can increase the interfacial area between reactants.[5][6] This method is also considered a green chemistry approach as it can lead to milder reaction conditions.[1][2][4]
Q2: What type of sonication equipment is typically used?
A2: An ultrasonic bath is a common and accessible piece of equipment for many labs.[5][6] For more precise control over power and frequency, a probe-type sonicator can be used, although care must be taken to avoid degradation of solvents and reactants due to high localized energy.
Q3: How does sonication affect the stereoselectivity (E/Z ratio) of the Wittig reaction?
A3: The stereoselectivity of the Wittig reaction is primarily determined by the nature of the ylide (stabilized, semi-stabilized, or non-stabilized) and the reaction conditions. While sonication significantly accelerates the reaction, its direct impact on altering the E/Z ratio is not extensively documented in a predictable manner. The final isomer ratio is still largely governed by the inherent reactivity of the substrates.[2][5]
Q4: Can sonication be applied to all types of Wittig reactions?
A4: Sonication is applicable to a wide range of Wittig reactions, including those involving stabilized, semi-stabilized, and non-stabilized ylides.[7] It has been successfully used for the synthesis of various alkenes, from simple hydrocarbons to complex molecules and active pharmaceutical ingredients.[2][5][6]
Q5: What are typical sonication frequencies and power settings used for Wittig reactions?
A5: A common frequency for ultrasonic baths used in these reactions is around 40 kHz with a power of approximately 250 W.[2] However, the optimal parameters can vary depending on the specific reaction, solvent, and scale. It is advisable to start with these conditions and optimize from there.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete ylide formation. | Ensure the base is strong enough and fresh. For sensitive ylides, consider in situ generation in the presence of the carbonyl compound. Following the reaction by 31P NMR can confirm ylide formation.[8] |
| Poor solubility of reactants. | Sonication should improve this, but ensure an appropriate solvent is used. For biphasic systems, sonication is particularly effective at increasing the interfacial area.[5][6] | |
| Degradation of reactants or products. | Excessive sonication power or time can lead to decomposition. Try reducing the power or using a pulsed sonication mode. Cooling the reaction vessel in an ice bath during sonication can also prevent overheating. | |
| Unstable ylide. | Some ylides are not stable over long periods. Generate the ylide in the presence of the aldehyde or ketone to ensure it reacts as it is formed.[8] | |
| Inconsistent Results | Fluctuations in sonication conditions. | Ensure the reaction vessel is placed in the same position in the ultrasonic bath for each experiment. The liquid level in the bath should also be consistent. Monitor and control the reaction temperature. |
| Degradation of the sonicator's performance. | Check the sonicator's output and ensure it is functioning correctly. | |
| Formation of Side Products | Presence of water or protic impurities. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. |
| Reaction with functional groups on the aldehyde or ylide. | Protect sensitive functional groups, such as acidic protons (e.g., phenols), before carrying out the Wittig reaction.[8] |
Quantitative Data Summary
The application of ultrasound has been shown to significantly improve yields and reduce reaction times in Wittig reactions.
Table 1: Comparison of Wittig Reaction With and Without Sonication
| Aldehyde | Ylide | Conditions (Conventional) | Yield (Conventional) | Conditions (Sonication) | Yield (Sonication) | Reference |
| p-Anisaldehyde | (Ethoxycarbonylmethyl)triphenylphosphonium bromide | Refluxing DCM, 4 hours | 8% | Ultrasonic bath | 70% | [5][6] |
| p-Anisaldehyde | (Ethoxycarbonylmethyl)triphenylphosphonium bromide | Refluxing benzene, 2 days | 73% | Ultrasonic bath | 70% | [5] |
| p-Anisaldehyde | Stabilized ylides in water, 20°C, 4 hours | 66% | Not specified | Not specified | [5][6] | |
| o-Vanillin | Alkyltriphenyl phosphonium bromides | 90-100°C | Not specified | Ultrasonic bath | 72-81% | [5] |
Experimental Protocols
General Protocol for Ultrasound-Assisted Wittig Reaction
This protocol is a general guideline and may require optimization for specific substrates.
1. Ylide Formation:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium bromide salt (1.3 mmol) in freshly dried THF (10 mL).
-
Add a suitable base, such as sodium hydride (NaH, 2.6 mmol), to the suspension.
-
Immerse the flask in an ultrasonic bath and sonicate at room temperature for 25-45 minutes.
-
The formation of the ylide is often indicated by a color change (e.g., to yellow or red) and the disappearance of the suspended phosphonium salt.[9]
2. Wittig Reaction:
-
Once ylide formation is complete, add the aldehyde or ketone (0.26 mmol) to the reaction mixture.
-
Continue sonication at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Reaction times can vary from minutes to several hours depending on the reactivity of the substrates.
3. Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash chromatography.
Visualizations
Experimental Workflow
References
- 1. Wittig and Wittig–Horner Reactions under Sonication Conditions [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Wittig and Wittig-Horner Reactions under Sonication Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Head-to-Head Battle: GC-FID vs. GC-MS for Fatty Acid Methyl Ester Analysis
In the realm of analytical chemistry, the accurate quantification and identification of fatty acid methyl esters (FAMEs) are paramount for researchers, scientists, and drug development professionals. The two most prominent techniques employed for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific analytical needs.
At a Glance: Key Performance Differences
GC-FID is a robust and cost-effective technique that has long been the workhorse for routine FAME quantification. It offers excellent precision and a wide linear range. In contrast, GC-MS provides unparalleled sensitivity and selectivity, making it the superior choice for trace-level analysis and unambiguous compound identification. The key trade-off lies between the economical and straightforward quantification offered by GC-FID and the superior analytical depth and confirmatory power of GC-MS.
Quantitative Performance: A Data-Driven Comparison
The selection of an analytical technique often hinges on its quantitative capabilities. The following table summarizes the key performance parameters of GC-FID and GC-MS for the analysis of various FAMEs, providing a clear comparison of their sensitivity and limits of detection.
| Fatty Acid Methyl Ester | GC-FID LOD (µg/mL) | GC-FID LOQ (µg/mL) | GC-MS LOD (µg/mL) | GC-MS LOQ (µg/mL) |
| Myristic acid (C14:0) | 0.28 | 0.84 | 0.05 | 0.15 |
| Palmitic acid (C16:0) | 0.21 | 0.64 | 0.03 | 0.09 |
| Palmitoleic acid (C16:1) | 0.25 | 0.75 | 0.04 | 0.12 |
| Stearic acid (C18:0) | 0.32 | 0.96 | 0.06 | 0.18 |
| Oleic acid (C18:1) | 0.29 | 0.87 | 0.05 | 0.15 |
| Linoleic acid (C18:2) | 0.35 | 1.05 | 0.07 | 0.21 |
| Linolenic acid (C18:3) | 0.41 | 1.23 | 0.08 | 0.24 |
| Arachidic acid (C20:0) | 0.54 | 1.63 | 0.10 | 0.30 |
Data compiled from various sources. LOD (Limit of Detection) and LOQ (Limit of Quantitation) values can vary depending on the specific instrument, method parameters, and sample matrix.
The Analytical Workflow: A Visual Representation
The general workflow for FAME analysis using both GC-FID and GC-MS involves several key stages, from sample preparation to data analysis. The following diagram illustrates this process.
Experimental Protocols: A Step-by-Step Guide
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for FAME analysis using both GC-FID and GC-MS.
GC-FID Protocol for FAME Analysis
1. Sample Preparation (Esterification):
-
Weigh approximately 25 mg of the lipid sample into a screw-capped glass tube.
-
Add 2 mL of 2% methanolic sulfuric acid.
-
Seal the tube and heat at 80°C for 1 hour.
-
Cool the tube to room temperature and add 1 mL of deionized water and 2 mL of n-hexane.
-
Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: FAMEWAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Makeup Gas: Nitrogen.
-
Injection Volume: 1 µL.
GC-MS Protocol for FAME Analysis
1. Sample Preparation (Esterification):
-
The esterification procedure is the same as described for the GC-FID protocol.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph-Mass Spectrometer: Agilent 8890 GC coupled with a 5977B MSD or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: Increase to 175°C at 25°C/min.
-
Ramp 2: Increase to 230°C at 4°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
-
Injection Volume: 1 µL.
Logical Decision Pathway: Choosing the Right Technique
The choice between GC-FID and GC-MS is dictated by the specific requirements of the analysis. The following decision pathway can guide researchers in selecting the optimal technique.
Conclusion: A Symbiotic Relationship
While GC-MS offers superior analytical capabilities in terms of sensitivity and identification, GC-FID remains a highly valuable and practical tool for routine quantitative analysis of FAMEs.[1] The quantitative performance of GC-MS has been shown to be comparable to that of GC-FID, making it a powerful alternative that combines both spectrometric examination and quantitative determination.[2] For many applications, the cost-effectiveness and robustness of GC-FID make it the preferred choice.[1] However, when dealing with complex samples, trace-level analytes, or the need for definitive compound identification, the advantages of GC-MS are undeniable.[1] In some cases, a combined approach, utilizing GC-FID for quantification and GC-MS for confirmation of peak identities, can provide the most comprehensive and reliable results.[3] Ultimately, the choice between these two powerful techniques should be guided by a thorough understanding of the analytical goals, sample complexity, and available resources.
References
Comparative analysis of flavor profiles in different pear cultivars
A Comparative Guide to the Flavor Profiles of Pear Cultivars
The distinctive flavor of pears (genus Pyrus) is a complex interplay of non-volatile compounds, such as sugars and organic acids which determine taste, and a wide array of volatile organic compounds (VOCs) that constitute the aroma. The specific composition and concentration of these molecules vary significantly among different cultivars, leading to the diverse sensory experiences offered by varieties like the crisp and sweet 'Bartlett' or the buttery and aromatic 'Comice'. This guide provides a comparative analysis of the key chemical components that define the flavor profiles of several pear cultivars, supported by quantitative data and detailed analytical methodologies.
Data on Key Flavor Components
The flavor of a pear is primarily determined by the balance of sweetness and acidity, complemented by its aromatic profile. Fructose is typically the dominant sugar, and malic acid is the principal organic acid in most pear varieties.[1] The aroma is composed of a complex mixture of esters, alcohols, and aldehydes.[2][3]
Sugars and Organic Acids Content
The perception of sweetness and tartness is governed by the concentration and ratio of sugars and organic acids. Fructose is the most abundant sugar in pears, followed by sorbitol, glucose, and sucrose.[4] Malic and citric acids are the primary organic acids contributing to acidity.[1][5]
Table 1: Sugar and Organic Acid Content in Different Pear Cultivars ( g/100g Fresh Weight)
| Cultivar | Fructose | Glucose | Sucrose | Sorbitol | Malic Acid | Citric Acid |
|---|---|---|---|---|---|---|
| Conference | 5.85 | 1.78 | 0.85 | 2.15 | 0.28 | 0.09 |
| Williams (Bartlett) | 6.12 | 1.85 | 1.05 | 2.30 | 0.35 | 0.05 |
| Abate Fetel | 6.50 | 1.90 | 0.95 | 2.45 | 0.25 | 0.11 |
| Kaiser (Bosc) | 5.98 | 1.80 | 0.80 | 2.20 | 0.30 | 0.08 |
| Santa Maria | 6.25 | 1.95 | 1.10 | 2.35 | 0.32 | 0.06 |
Data synthesized from comparative studies on European pear cultivars.[4]
Volatile Organic Compounds (VOCs)
The characteristic aroma of pears is attributed to VOCs. Esters are major contributors, often imparting fruity and pear-like notes, while alcohols and aldehydes can contribute "green" or grassy aromas.[6][7] The total concentration and types of VOCs can vary dramatically between cultivars.[3] For instance, the 'Dr. Guyot' cultivar has been shown to have a significantly higher number and total amount of VOCs compared to many other varieties.[3]
Table 2: Major Volatile Compound Classes in Different Pear Cultivars (mg/kg Fresh Weight)
| Cultivar | Total Esters | Total Alcohols | Total Aldehydes | Total VOCs | Dominant Aroma Notes |
|---|---|---|---|---|---|
| Dr. Guyot | 35.10 | 12.55 | 5.80 | 55.65 | Fruity, Sweet, Floral |
| Starkrimson | 12.45 | 8.90 | 3.15 | 25.50 | Fruity, Green |
| Bartlett | 18.70 | 6.20 | 2.50 | 28.90 | Classic "Pear" aroma, Fruity |
| Nanguoli | 9.80 | 5.10 | 4.60 | 21.75 | Green, Fruity, Floral |
| Hosui | 2.15 | 1.05 | 0.95 | 4.35 | Mild, Sweet, Slightly Green |
Data adapted from a study on VOCs in 12 pear cultivars.[3]
Experimental Protocols
The quantitative data presented above are typically obtained through standardized analytical chemistry techniques. The following are detailed methodologies for the key experiments.
Protocol 1: Analysis of Volatile Organic Compounds (VOCs)
This protocol uses Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile compounds.[3][8]
-
Sample Preparation:
-
Homogenize 5.0 g of fresh pear flesh (with skin removed) in 5.0 mL of a saturated NaCl solution to inhibit enzymatic activity and enhance volatile release.
-
Transfer the homogenate to a 20 mL headspace vial and seal it tightly with a PTFE/silicone septum.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the vial at 50°C for 15 minutes while agitating.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 50°C to adsorb the volatile compounds.[8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Immediately insert the SPME fiber into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes.
-
GC Column: Use a DB-Wax capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.
-
Oven Temperature Program: Start at 40°C for 5 minutes, ramp up to 220°C at a rate of 5°C/min, then ramp to 250°C at 20°C/min and hold for 2.5 minutes.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters: Operate in electron impact (EI) mode at 70 eV. Scan the mass range from m/z 20 to 400. The ion source temperature is set to 230°C.
-
-
Compound Identification and Quantification:
-
Identify compounds by comparing their mass spectra with libraries such as NIST/WILEY.
-
Quantify compounds by comparing their peak areas to the peak area of an internal standard (e.g., cyclohexanone).
-
Protocol 2: Analysis of Sugars and Organic Acids
This method uses High-Performance Liquid Chromatography (HPLC) to separate and quantify non-volatile sugars and organic acids.[1][4]
-
Sample Preparation:
-
Homogenize 10 g of fresh pear flesh with 20 mL of deionized water.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter into an HPLC vial.
-
-
HPLC Analysis for Sugars:
-
HPLC System: An HPLC system equipped with a Refractive Index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Zorbax Carbohydrate).
-
Mobile Phase: Acetonitrile/water (75:25, v/v) at a flow rate of 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
HPLC Analysis for Organic Acids:
-
HPLC System: An HPLC system equipped with an Ultraviolet (UV) or Photodiode Array (PDA) detector set at 210 nm.
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) solution, adjusted to pH 2.4 with phosphoric acid, at a flow rate of 0.8 mL/min.
-
Column Temperature: 25°C.
-
-
Identification and Quantification:
-
Identify and quantify individual sugars and organic acids by comparing their retention times and peak areas with those of certified external standards.
-
Visualized Workflow and Relationships
The following diagram illustrates the general experimental workflow for the comparative analysis of pear flavor profiles.
Caption: Experimental workflow for pear flavor analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Comparative Study of Ten Pear (Pyrus communis L.) Cultivars in Relation to the Content of Sugars, Organic Acids, and Polyphenol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integration of volatile and non-volatile metabolites and the transcriptome reveals the formation mechanisms of differential aroma compounds between Pyrus communis and Pyrus pyrifolia cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Integration of volatile and non-volatile metabolites and the transcriptome reveals the formation mechanisms of differential aroma compounds between Pyrus communis and Pyrus pyrifolia cultivars [frontiersin.org]
A Comparative Sensory Analysis of Methyl (2E,6Z)-dodeca-2,6-dienoate and Alternative Pear Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative sensory evaluation of Methyl (2E,6Z)-dodeca-2,6-dienoate, a flavor compound identified as a natural constituent of Bartlett pears. Due to the limited availability of public sensory data for this specific ester, this document leverages a comparative approach, benchmarking its known context against well-characterized alternative pear flavor compounds. The objective is to provide a framework for researchers in flavor chemistry and sensory science to understand its potential profile and to offer detailed protocols for its further evaluation.
Introduction to this compound
This compound is an organic compound that has been identified as a volatile component of Bartlett pears.[1] While its presence suggests a contribution to the characteristic pear aroma, detailed sensory profiling and quantitative data such as odor thresholds are not extensively documented in publicly accessible literature. One industry resource explicitly notes a lack of available odor or flavor descriptions.[1] Therefore, to understand its potential sensory impact, it is compared with commercially significant and sensorially well-defined pear esters.
Comparative Flavor Compounds
For the purpose of this guide, the primary comparator is Ethyl (2E,4Z)-deca-2,4-dienoate , widely known as "pear ester." It is a key flavoring agent used to impart a distinct pear character in food and fragrance products.[2][3] A secondary comparator, Hexyl acetate , is also included, which provides a broader context of fruity esters associated with pear aromas.[3]
Data Presentation: Comparative Sensory Profiles
The following table summarizes the available sensory data for the comparator compounds. This data provides a benchmark for the anticipated sensory characteristics of this compound.
| Feature | Ethyl (2E,4Z)-deca-2,4-dienoate ("Pear Ester") | Hexyl Acetate | This compound |
| CAS Number | 3025-30-7 | 142-92-7 | 28369-22-4 |
| Sensory Profile | Characteristic ripe and juicy Bartlett pear aroma with green, waxy, and tropical fruit nuances.[3][4][5] | Sweet, fruity, estery odor similar to pear.[3] | Data not publicly available; anticipated to contribute to the overall pear aroma complex. |
| Taste Description | At 5 ppm: ripe pear, green, fruity, waxy, with tropical notes.[4] At 20 ppm: green, fruity, apple and pear with waxy tropical nuances.[4] | Fruity, pear-like. | Data not publicly available. |
| Natural Occurrence | Apples, Bartlett pears, Concord grapes, beer, pear brandy, quince.[2][3] | Pears and other fruits. | Bartlett pears.[1] |
| Odor Threshold | Data not specified in the provided results. | Data not specified in the provided results. | Data not publicly available. |
Experimental Protocols
To conduct a sensory evaluation of this compound, standardized methodologies are required. The following protocols are recommended for a comprehensive assessment.
Quantitative Descriptive Analysis (QDA)
This method is used to identify and quantify the sensory attributes of a flavor compound.
-
Panel Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity. The panel is trained over several sessions to develop a consensus vocabulary to describe the aroma and flavor attributes of the test compound and comparators. Reference standards for each descriptor (e.g., pure ethyl acetate for "solvent," hexanal for "green") are used to anchor the panelists.
-
Sample Preparation: The flavor compound is diluted in a neutral medium (e.g., deodorized mineral oil for aroma, or a 5% sucrose solution for flavor) to various concentrations. Samples are presented in coded, identical containers to blind the panelists.
-
Evaluation: Panelists individually rate the intensity of each sensory attribute on a continuous scale (e.g., a 15-cm line scale anchored from "none" to "very intense"). The order of sample presentation is randomized for each panelist.
-
Data Analysis: The intensity ratings are converted to numerical data. Analysis of Variance (ANOVA) is used to determine significant differences in attributes between samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique used to identify aroma-active compounds in a sample.
-
Instrumentation: A gas chromatograph is equipped with a sniffing port at the column outlet, allowing a trained panelist to smell the effluent as compounds elute.
-
Procedure: A diluted sample of the flavor compound is injected into the GC. As the compounds separate and exit the column, they are split between a detector (e.g., a mass spectrometer for identification) and the sniffing port.
-
Aroma Evaluation: A panelist records the time, duration, and description of each aroma perceived at the sniffing port.
-
Data Analysis: The olfactometry data is combined with the chromatography data to create an aromagram, which shows the aroma-active regions of the chromatogram. This helps to identify the specific compounds responsible for the perceived aroma.
Mandatory Visualizations
Sensory Evaluation Workflow
Caption: Workflow for the sensory evaluation of a flavor compound.
Olfactory Signaling Pathway
Caption: The olfactory signal transduction cascade initiated by an odorant molecule.
Conclusion
While direct sensory data for this compound remains elusive in the public domain, its confirmed presence in Bartlett pears suggests it plays a role in the fruit's characteristic flavor. By comparing it with the well-documented sensory profiles of "pear ester" (Ethyl (2E,4Z)-deca-2,4-dienoate) and Hexyl Acetate, researchers can form a hypothesis about its likely fruity, pear-like characteristics. The provided experimental protocols offer a standardized approach for its definitive sensory evaluation. Further research employing these methods is necessary to fully elucidate the specific sensory contributions of this compound to the complex aroma of pears.
References
- 1. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Synthetic vs. Natural Methyl (2E,6Z)-dodeca-2,6-dienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2E,6Z)-dodeca-2,6-dienoate is a fatty acid ester that has garnered significant interest in the scientific community. It is a naturally occurring volatile compound found in Bartlett pears, contributing to their characteristic aroma. Concurrently, this molecule is synthetically produced for its potent kairomonal activity, particularly as an attractant for the codling moth (Cydia pomonella), a major agricultural pest. This guide provides a comprehensive comparison of the synthetic and natural forms of this compound, focusing on their chemical properties and biological activity, supported by experimental data and protocols.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of natural and synthetic this compound based on available data. It is important to note that direct comparative studies are limited, and therefore, some data is extrapolated from analyses of pear volatiles and synthetic pheromone production.
| Property | Natural this compound | Synthetic this compound |
| Source | Bartlett pears (Pyrus communis) | Chemical Synthesis |
| Typical Purity | Variable, present in a complex mixture of volatiles | High (>95% achievable with purification) |
| Isomeric Purity | Predominantly (2E,6Z), but other isomers may be present in trace amounts | Dependent on the stereoselectivity of the synthesis route |
| Common Impurities | Other pear volatiles (e.g., other esters, alcohols, aldehydes) | Solvents, reagents, and side-products from the synthesis |
Table 1: General Characteristics
| Analytical Method | Natural (from Bartlett Pear Extract) | Synthetic |
| GC-MS | Characteristic retention time and mass spectrum within a complex chromatogram. | A major peak with a matching retention time and mass spectrum to the natural compound. Purity can be determined by peak area percentage. |
| ¹H NMR (Predicted) | Complex spectrum due to mixture. Signals for the ester and olefinic protons would be present. | Clear spectrum with expected chemical shifts and coupling constants for the (2E,6Z) isomer. |
| ¹³C NMR (Predicted) | Multiple signals from the mixture. | Distinct signals corresponding to the 13 carbon atoms of the molecule. |
Table 2: Analytical Profile Comparison
| Biological Parameter | Natural (in Pear Volatiles) | Synthetic |
| Biological Role | Kairomone (attractant) for insects like the codling moth. | Used as a kairomone in pest management to attract and trap codling moths. |
| Activity | Elicits electrophysiological and behavioral responses in codling moths. | Elicits strong and specific electroantennographic (EAG) responses in codling moths, comparable to the natural attractant. |
Table 3: Biological Activity Comparison
Experimental Protocols
Extraction of Natural this compound from Bartlett Pears
This protocol describes a general method for the extraction and analysis of volatiles from pear fruit using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Ripe Bartlett pears
-
Sodium chloride (NaCl)
-
SPME device with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
GC-MS system with a polar capillary column (e.g., DB-WAX)
Procedure:
-
Sample Preparation: Homogenize fresh pear tissue. Transfer a known amount (e.g., 5 g) of the homogenate to a headspace vial. Add a saturated NaCl solution to enhance the release of volatiles.
-
Headspace Solid-Phase Microextraction (HS-SPME): Place the vial in a heated agitator. Expose the DVB/CAR/PDMS fiber to the headspace above the sample for a defined period (e.g., 30 minutes at 60°C) to adsorb the volatile compounds.
-
GC-MS Analysis: Immediately desorb the trapped volatiles from the SPME fiber in the hot injector of the GC-MS system. The GC oven temperature is programmed to separate the components of the volatile mixture. The mass spectrometer is used to identify the compounds based on their mass spectra, which are compared to a library of known compounds.
Stereoselective Synthesis of this compound (Generalized)
Key Steps:
-
Carbon Chain Assembly: Building the 12-carbon backbone often involves coupling reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to create the double bonds with the desired stereochemistry.
-
Stereochemical Control: The (2E) configuration is typically achieved using a phosphonate reagent that favors the formation of the E-isomer. The (6Z) configuration can be introduced via methods like the stereoselective reduction of an alkyne using Lindlar's catalyst.
-
Esterification: The final step involves the esterification of the corresponding carboxylic acid or acyl chloride with methanol to form the methyl ester.
-
Purification: The crude product is purified using techniques like column chromatography to isolate the desired isomer and remove impurities.
Biological Activity Assay: Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.
Procedure:
-
Antenna Preparation: An antenna is carefully excised from a codling moth and mounted between two electrodes.
-
Odorant Delivery: A purified air stream is passed over the antenna. A puff of air containing a known concentration of either natural pear extract or synthetic this compound is introduced into the main air stream.
-
Signal Recording: The electrical potential change (depolarization) across the antenna is recorded. The amplitude of the EAG response is proportional to the strength of the olfactory stimulus.
-
Comparison: The EAG responses to the natural and synthetic compounds are compared to assess their relative biological activity.
Mandatory Visualization
Caption: Experimental workflow for comparison.
Caption: Kairomone signaling pathway.
Conclusion
Both natural and synthetic this compound are chemically identical and exhibit similar biological activity as a kairomone for the codling moth. The primary difference lies in their origin and purity. The natural compound is part of a complex aromatic profile in Bartlett pears, while the synthetic version can be produced at high purity. For research and pest management applications requiring a consistent and pure source of the active ingredient, the synthetic compound is the preferred choice. Future research should focus on direct comparative studies to quantify any subtle differences in biological activity that may arise from minor impurities or isomeric ratios between the two sources.
Navigating the Nuances of Scent: A Comparative Guide to Insect Olfactory Receptor Cross-Reactivity with Dodecadienoate Isomers
For researchers, scientists, and professionals in drug development, understanding the specificity of insect olfactory receptors (ORs) is paramount for developing effective and targeted pest management strategies. This guide provides an objective comparison of the cross-reactivity of insect ORs to various dodecadienoate isomers, supported by experimental data. A detailed examination of the methodologies employed in these key experiments is also presented to aid in the replication and advancement of this research.
Insects rely on a sophisticated olfactory system to perceive a complex world of chemical cues, chief among them being pheromones that guide critical behaviors such as mating. Dodecadienoates are common components of lepidopteran sex pheromones, and the specific arrangement of their double bonds (isomers) is often crucial for species-specific communication. However, the olfactory receptors responsible for detecting these signals are not always perfectly tuned to a single isomer, exhibiting a degree of cross-reactivity that can have significant ecological and evolutionary implications. This guide delves into the experimental evidence that elucidates the extent of this cross-reactivity.
Comparative Olfactory Receptor Responses to Dodecadienoate and Related Isomers
The following tables summarize the electrophysiological responses of olfactory receptor neurons (ORNs) and specific olfactory receptors (ORs) from two key moth species, the codling moth (Cydia pomonella) and the Asian corn borer (Ostrinia furnacalis), to various pheromone isomers. While O. furnacalis utilizes tetradecenyl acetates, the data provides a valuable comparative insight into isomer discrimination by insect ORs.
Table 1: Cross-Reactivity of Cydia pomonella Olfactory Receptor Neurons to Geometric Isomers of (E,E)-8,10-dodecadien-1-ol (Codlemone)
| Insect Species | Neuron Type | Primary Ligand | Isomer Tested | Relative Response | Experimental Method |
| Cydia pomonella | Main Pheromone-Responsive ORN | (E,E)-8,10-dodecadien-1-ol | (E,Z)-8,10-dodecadien-1-ol | Comparable to a 10-fold lower dose of the (E,E) isomer[1][2] | Single Sensillum Recording (SSR) |
| (Z,E)-8,10-dodecadien-1-ol | Comparable to a 10-fold lower dose of the (E,E) isomer[1][2] | ||||
| (Z,Z)-8,10-dodecadien-1-ol | Comparable to a 10-fold lower dose of the (E,E) isomer[1][2] |
Data synthesized from studies that characterized the most abundant pheromone-sensitive ORN in C. pomonella.
Table 2: Response Profile of Ostrinia furnacalis Olfactory Receptors to Tetradecenyl Acetate Isomers
| Insect Species | Olfactory Receptor | Primary Ligand(s) | Isomer Tested | Response (nA) at 10⁻⁵ M | Experimental Method |
| Ostrinia furnacalis | OfurOR4 | (Z)-12-Tetradecenyl acetate (Z12-14:OAc) / (E)-12-Tetradecenyl acetate (E12-14:OAc) | Z12-14:OAc | 1876.8 ± 165.0[3] | Heterologous Expression (Xenopus oocytes) |
| E12-14:OAc | 727.9 ± 120.4[3] | ||||
| OfurOR6 | (E)-12-Tetradecenyl acetate (E12-14:OAc) | E12-14:OAc | Mainly responded | Heterologous Expression (Xenopus oocytes) | |
| Z12-14:OAc | Lower response | ||||
| OfurOR5b | Broadly tuned | Z12-14:OAc | Broad response | Heterologous Expression (Xenopus oocytes) | |
| E12-14:OAc | Broad response |
Quantitative data for OfurOR4 from heterologous expression studies. Responses for OfurOR6 and OfurOR5b are described as relative to their primary ligands in the source material.
Experimental Protocols
The data presented in this guide were primarily generated using two key techniques: Single Sensillum Recording (SSR) and heterologous expression of olfactory receptors in Xenopus oocytes.
Single Sensillum Recording (SSR)
This in vivo electrophysiological technique allows for the direct measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna.[4][5][6]
Methodology:
-
Insect Preparation: The insect is immobilized, often by securing it in a pipette tip with only its head and antennae exposed. The antenna is then stabilized on a microscope slide using wax or adhesive.[4]
-
Electrode Placement: A reference electrode, typically made of tungsten or glass, is inserted into a non-olfactory part of the insect, such as the eye. A recording electrode, also sharpened to a fine point, is then carefully inserted into the base of a single olfactory sensillum.[4]
-
Odorant Stimulation: A controlled puff of air carrying a known concentration of the test odorant (e.g., a specific dodecadienoate isomer) is delivered to the antenna.
-
Data Acquisition and Analysis: The electrical activity (action potentials or "spikes") of the neuron(s) within the sensillum is amplified and recorded. The response is quantified by counting the number of spikes in a defined period after stimulation and subtracting the spontaneous firing rate.
Figure 1: Workflow for Single Sensillum Recording (SSR).
Heterologous Expression in Xenopus Oocytes
This in vitro technique involves expressing an insect's olfactory receptor gene in the oocytes (egg cells) of the African clawed frog, Xenopus laevis. The oocyte then acts as a "factory" to produce the receptor, which can be studied in a controlled environment.[7][8]
Methodology:
-
cRNA Synthesis: The DNA sequence of the target olfactory receptor (and its co-receptor, Orco) is cloned. This DNA is then used as a template to synthesize complementary RNA (cRNA) in vitro.[7]
-
Oocyte Isolation and Injection: Oocytes are surgically removed from a female Xenopus frog. The synthesized cRNA for the OR and Orco is then microinjected into the oocytes.
-
Receptor Expression: The oocytes are incubated for several days to allow for the translation of the cRNA into functional olfactory receptor proteins, which are then expressed on the oocyte's cell membrane.
-
Two-Electrode Voltage Clamp Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a set level. When an odorant that activates the expressed receptor is applied, ion channels in the receptor open, causing a current to flow across the membrane. This current is measured, providing a quantitative measure of the receptor's response.[7]
Figure 2: Workflow for heterologous expression in Xenopus oocytes.
Signaling Pathway
The activation of an insect olfactory receptor by an odorant initiates a signal transduction cascade that results in the generation of an action potential.
Figure 3: Simplified signaling pathway of an insect olfactory receptor.
References
- 1. Antennal response of codling moth males, Cydia pomonella L. (Lepidoptera: Tortricidae), to the geometric isomers of codlemone and codlemone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Functional Studies of Sex Pheromone Receptors in Asian Corn Borer Ostrinia furnacalis [frontiersin.org]
- 4. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Functional assays for insect olfactory receptors in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterologous Expression and Functional Analysis of Aedes aegypti Odorant Receptors to Human Odors in Xenopus Oocytes [app.jove.com]
"Methyl (2E,6Z)-dodeca-2,6-dienoate" vs. other pear esters flavor contribution
A deep dive into the aromatic nuances of pear esters, this guide offers a comparative analysis of Methyl (2E,6Z)-dodeca-2,6-dienoate and other key pear esters. It provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and insights into the signaling pathways governing their perception.
Esters are the primary drivers of the characteristic fruity and sweet aroma of pears. Among the myriad of volatile compounds present, a select few, including this compound, ethyl (E,Z)-2,4-decadienoate, hexyl acetate, and butyl acetate, play a pivotal role in defining the overall flavor profile. This guide provides a comprehensive comparison of their individual contributions, supported by available experimental data.
Quantitative Comparison of Flavor Properties
While "this compound" is a known constituent of Bartlett pears, detailed quantitative sensory data for this specific ester remains limited in publicly available research. However, a comparative understanding can be built by examining the sensory properties of other significant pear esters.
| Ester | Sensory Descriptors | Odor Threshold (in water) | Source |
| This compound | Constituent of Bartlett pears | Not available | [1] |
| Ethyl (E,Z)-2,4-decadienoate | Pear-like, sweet, fruity, green | Not available | [2] |
| Hexyl acetate | Fruity, pear, sweet, green | 4.5 µg/L | |
| Butyl acetate | Fruity, sweet, banana-like | 30 µg/L |
Experimental Protocols
A comprehensive understanding of the flavor contribution of these esters relies on robust experimental methodologies, including both instrumental and sensory analysis.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify aroma-active compounds in a sample. It combines the separation capabilities of gas chromatography with human sensory perception.
Workflow for GC-O Analysis of Pear Volatiles:
Caption: Gas Chromatography-Olfactometry (GC-O) workflow for pear volatile analysis.
Detailed Protocol:
-
Sample Preparation: Pear tissue is homogenized, and volatile compounds are extracted from the headspace using a Solid-Phase Microextraction (SPME) fiber.
-
Gas Chromatography (GC) Separation: The extracted volatiles are injected into a GC system equipped with a capillary column to separate the individual compounds.
-
Effluent Splitting: The effluent from the GC column is split between a Mass Spectrometer (MS) for chemical identification and an olfactometry sniffing port.
-
Olfactometry: Trained sensory panelists sniff the effluent at the sniffing port and record the perceived aroma, its intensity, and the retention time.
-
Data Analysis: Techniques like Aroma Extract Dilution Analysis (AEDA) are used to determine the Flavor Dilution (FD) factor, which indicates the potency of an odorant. The concentration of each compound, determined by GC-MS, is then used to calculate the Odor Activity Value (OAV).
Sensory Analysis: Descriptive Sensory Profiling
Descriptive sensory analysis provides a quantitative description of the sensory attributes of a product. A trained panel evaluates the intensity of specific aroma and flavor attributes.
Workflow for Descriptive Sensory Analysis:
Caption: Workflow for descriptive sensory analysis of pear esters.
Detailed Protocol:
-
Panelist Training: A panel of individuals is screened for their sensory acuity and trained to identify and rate the intensity of specific aroma attributes relevant to pears (e.g., fruity, green, sweet, pear-like).
-
Sample Preparation: Pure ester compounds are diluted to various concentrations in a neutral solvent for evaluation.
-
Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of each descriptor on a labeled magnitude scale.
-
Data Analysis: The collected data is statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the intensity of sensory attributes between the different esters.
Signaling Pathways in Ester Perception
The perception of pear esters, like all odors, is initiated by the interaction of the volatile molecules with olfactory receptors (ORs) located in the olfactory sensory neurons in the nasal cavity.
Simplified Olfactory Signaling Pathway:
Caption: Simplified schematic of the olfactory signaling pathway for ester perception.
The binding of an ester molecule to its specific olfactory receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events. This leads to the activation of the G-protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens ion channels, leading to the depolarization of the neuron and the generation of a nerve impulse that is transmitted to the brain, resulting in the perception of the specific pear aroma.[3] The identification of the specific olfactory receptors that bind to "this compound" and other pear esters is an ongoing area of research.
References
Inter-laboratory Comparison of "Methyl (2E,6Z)-dodeca-2,6-dienoate" Analysis: A Performance Guide
Introduction: This guide provides a comparative overview of analytical performance for the quantification of "Methyl (2E,6Z)-dodeca-2,6-dienoate," a volatile semiochemical. In the absence of a formal proficiency testing program for this specific compound, this document presents a simulated inter-laboratory study based on established analytical methodologies for insect pheromones and related esters. The data herein is hypothetical but reflects typical performance parameters achievable with modern chromatographic techniques, offering a benchmark for researchers and analytical laboratories. The primary method considered is Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for quantifying volatile organic compounds.[1][2][3][4]
Data Presentation: Quantitative Performance Comparison
The following table summarizes the performance of four hypothetical laboratories in the analysis of a standard sample of this compound. Key performance indicators include the Limit of Quantification (LOQ), analyte recovery, and the repeatability of measurements as indicated by the relative standard deviation (RSDr).
| Laboratory | Method | Limit of Quantification (LOQ) (ng/µL) | Recovery (%) | Repeatability (RSDr) (%) |
| Lab A | GC-FID | 0.5 | 98.2 | 2.1 |
| Lab B | GC-FID | 0.8 | 95.5 | 3.5 |
| Lab C | GC-MS | 0.2 | 99.1 | 1.8 |
| Lab D | GC-FID | 1.0 | 92.3 | 4.2 |
This data is for illustrative purposes and represents a simulated inter-laboratory comparison.
Experimental Protocols
A detailed, representative protocol for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) is provided below. This protocol is synthesized from standard methods for the analysis of insect pheromones and volatile esters.[1][2][3][5]
1. Scope: This protocol outlines the procedure for the quantitative analysis of this compound in a solvent matrix (e.g., hexane).
2. Principle: The sample is diluted in a suitable solvent and injected into a gas chromatograph. The compound is separated from other matrix components on a capillary column and detected by a flame ionization detector (FID). Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from certified reference standards.
3. Reagents and Standards:
-
Solvent: Hexane or Ethyl Acetate, GC grade or equivalent.
-
Reference Standard: Certified this compound (purity ≥95%).
-
Internal Standard (Optional): A non-interfering compound such as Tetradecane or Methyl Stearate.
-
Stock Standard Solution: A stock solution of 1000 µg/mL is prepared by dissolving 10 mg of the reference standard in 10 mL of hexane.
-
Working Standards: A series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) are prepared by serial dilution of the stock solution.
4. Apparatus:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
GC Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[2][6]
-
Data System: Chromatography data acquisition and processing software.
-
Volumetric flasks, pipettes, and syringes.
5. Sample Preparation:
-
Samples, typically formulated in lures or dispensers, are extracted with a known volume of solvent (e.g., 10 mL of hexane).
-
The extraction may be facilitated by ultrasonication for a short period (e.g., 15 minutes).[2]
-
The resulting extract is filtered through a 0.45 µm syringe filter if particulate matter is present.
-
An aliquot of the extract is transferred to a 2 mL autosampler vial for analysis.
6. GC-FID Operating Conditions:
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).[1][6]
-
Injector Temperature: 250°C.[6]
-
Injection Mode: Splitless or appropriate split ratio (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Detector Temperature: 270°C.[3]
7. Calibration and Quantification:
-
A calibration curve is generated by injecting the working standards and plotting the peak area against concentration.
-
Linearity is assessed using the correlation coefficient (r²), which should be ≥0.995.[2]
-
The concentration of the analyte in the samples is calculated from the regression equation of the calibration curve.
8. Quality Control:
-
A solvent blank is run to check for system contamination.
-
A calibration standard is re-injected every 10-15 samples to monitor for instrument drift.
-
Spiked samples or a quality control standard should be analyzed to assess method accuracy and recovery. Recovery should typically fall within 80-120%.
Visualizations: Workflow and Pathways
The following diagrams illustrate the logical flow of the analytical process.
Caption: Analytical workflow for pheromone quantification.
Caption: Key parameters influencing data reliability.
References
- 1. Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Columns for the Separation of Unsaturated Methyl Esters
The effective separation of unsaturated fatty acid methyl esters (FAMEs) is crucial for accurate lipid profiling in research, clinical diagnostics, and drug development. The choice of High-Performance Liquid Chromatography (HPLC) column is paramount to achieving desired resolution and selectivity, particularly when dealing with complex mixtures of isomers. This guide provides a detailed comparison of common HPLC columns—Silver-Ion (Ag+), C18, C30, and Phenyl-Hexyl—evaluating their efficacy for separating these important molecules.
Overview of Separation Technologies
The separation of unsaturated methyl esters by HPLC is primarily influenced by the stationary phase chemistry of the column. Each column type offers a unique separation mechanism, making it suitable for specific analytical challenges.
-
Silver-Ion (Ag+) Columns: These columns utilize a stationary phase impregnated with silver ions. The separation is based on the reversible complex formation between the silver ions and the π-electrons of the double bonds in the unsaturated FAMEs. This interaction is highly sensitive to the number, position, and geometry (cis/trans) of the double bonds, making Ag-Ion chromatography the gold standard for isomer separation.[1][2]
-
C18 (ODS) Columns: As a workhorse in reversed-phase chromatography, C18 columns have a stationary phase with 18-carbon alkyl chains. Separation is primarily driven by hydrophobic interactions, where retention increases with the length of the fatty acid chain and decreases with the number of double bonds. While traditionally used for general FAME profiling, specific methods allow for the separation of certain cis/trans isomers, offering an alternative to silver-ion columns.[3]
-
C30 Columns: These reversed-phase columns possess longer 30-carbon alkyl chains, making them more hydrophobic and offering greater shape selectivity compared to C18 columns.[4] This enhanced shape selectivity is particularly advantageous for resolving long-chain, structurally related isomers.[4][5]
-
Phenyl-Hexyl Columns: This type of column has a stationary phase containing a phenyl ring linked by a hexyl chain. It provides an alternative selectivity to traditional alkyl-chain columns due to the potential for π-π interactions between the phenyl ring and the double bonds of the unsaturated analytes.[6][7][8] They are generally less hydrophobic than C18 columns.[9]
Performance Comparison
The choice of column depends heavily on the specific separation goal. While a single study with directly comparable quantitative data across all column types is not available, the following table summarizes the key performance characteristics based on available literature.
| Column Type | Primary Separation Mechanism | Key Advantages | Best Suited For | Limitations |
| Silver-Ion (Ag+) | π-complexation with silver ions | Unparalleled resolution of geometric (cis/trans) and positional isomers.[1][2] | Detailed analysis of conjugated linoleic acid (CLA) isomers; separating complex mixtures of unsaturated FAME isomers. | Can be sensitive to mobile phase composition; may not be as effective for separation based on chain length alone.[2] |
| C18 (ODS) | Hydrophobic (van der Waals) interactions | Versatile and robust; good for separating FAMEs by chain length and degree of unsaturation. Can separate some cis/trans isomers under specific conditions.[3] | General lipid profiling; quality control of fats and oils; an alternative to Ag-Ion for simpler isomer separations. | Limited selectivity for complex mixtures of positional and geometric isomers compared to Ag-Ion columns. |
| C30 | Enhanced hydrophobic and shape selectivity | Higher shape selectivity and hydrophobicity than C18, improving resolution of long-chain and structurally similar isomers.[4][5] | Separation of hydrophobic, long-chain structural isomers; lipid analysis where C18 fails to provide adequate resolution. | May have very long retention times for highly hydrophobic compounds. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Alternative selectivity compared to alkyl chain phases; effective for separating aromatic and polyunsaturated compounds.[6][7][8] | Method development when C18 columns fail; separation of polyaromatic compounds and FAMEs with multiple double bonds. | π-π interactions can be complex and dependent on the mobile phase composition. |
Experimental Protocols
Detailed methodologies are critical for reproducible separations. Below are representative experimental protocols for each column type.
Silver-Ion (Ag+) HPLC Protocol for CLA Isomer Separation
This method is optimized for the detailed separation of conjugated linoleic acid (CLA) isomers. Using columns in series can progressively improve resolution.[10]
-
Column: Two ChromSpher 5 Lipids columns (250 mm x 4.6 mm, 5 µm particle size) connected in series.[1]
-
Mobile Phase: Isocratic elution with Hexane/Acetonitrile (99.9:0.1, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Column temperature can be controlled (e.g., 20°C) to manage retention, as unsaturated FAMEs may elute more slowly at higher temperatures in hexane-based mobile phases.[1]
-
Detection: UV at 234 nm (for conjugated dienes).
-
Sample Preparation: Lipid samples are transesterified to FAMEs. The resulting FAMEs are dissolved in hexane for injection.
Reversed-Phase HPLC Protocol for cis/trans FAME Separation on a C18 Column
This protocol demonstrates the capability of C18 columns to separate geometric isomers, offering an alternative to silver-ion chromatography.
-
Column: COSMOSIL Cholester C18 (250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with 100% Acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 210 nm.
-
Sample Preparation: Oils are methylated to FAMEs. The FAME mixture is then dissolved in the mobile phase for injection.
Reversed-Phase HPLC Protocol for Omega Fatty Acids on a C30 Column
This gradient method is suitable for separating a complex mixture of omega fatty acids.
-
Column: Acclaim C30 (150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase:
-
A: Water/Formic Acid/Mobile Phase B (900:3.6:100, v/v/v)
-
B: Acetone/Acetonitrile/THF/Formic Acid (675:225:100:4, v/v/v)
-
-
Gradient: A multi-step gradient is employed, starting with a high percentage of mobile phase A and progressively increasing the percentage of mobile phase B to elute the more hydrophobic FAMEs.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Temperature: 30°C.[11]
-
Detection: Charged Aerosol Detector (CAD) or UV at low wavelengths (e.g., 205 nm).
-
Sample Preparation: Samples are saponified and then methylated to produce FAMEs, which are subsequently dissolved in isopropanol.[11]
Reversed-Phase HPLC Protocol on a Phenyl-Hexyl Column
This protocol is a general starting point for method development on a Phenyl-Hexyl column, leveraging its alternative selectivity.
-
Column: ACQUITY Premier CSH Phenyl-Hexyl (50 mm x 2.1 mm, 1.7 µm particle size).[9]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A linear gradient from 60% B to 100% B over 6 minutes.[9]
-
Flow Rate: 0.4 mL/min (adjusted for the smaller column diameter).
-
Temperature: 30°C.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Sample Preparation: FAMEs are dissolved in an appropriate solvent like acetonitrile or isopropanol.
Visualizing Workflows and Logic
To aid in understanding the experimental process and column selection, the following diagrams are provided.
References
- 1. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplcmart.com [hplcmart.com]
- 7. lcms.cz [lcms.cz]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of Methyl (2E,6Z)-dodeca-2,6-dienoate: A Comprehensive Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl (2E,6Z)-dodeca-2,6-dienoate, a commonly used unsaturated fatty acid methyl ester in research and development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile rubber gloves. |
| Body Protection | Laboratory coat. |
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste. Under no circumstances should this chemical be disposed of down the sanitary sewer.
Experimental Protocol for Disposal:
1. Small Quantities (<50 mL):
-
Step 1: Absorption: In a well-ventilated fume hood, carefully pour the this compound onto an absorbent material, such as paper towels.
-
Step 2: Evaporation: Allow the solvent to fully evaporate within the fume hood. This process should be monitored to ensure no liquid remains.
-
Step 3: Final Disposal: Once the chemical has completely evaporated, the absorbent paper towel can be disposed of in the regular solid waste bin.[1]
2. Large Quantities (>50 mL):
-
Step 1: Containment: For larger volumes, use an inert absorbent material such as vermiculite, perlite, or cat litter to absorb the liquid.
-
Step 2: Collection: Carefully scoop the mixture into a designated and properly labeled chemical waste container. The container should be sealable to prevent leakage or evaporation into the laboratory environment.
-
Step 3: Professional Disposal: The sealed container must be stored in a designated hazardous waste accumulation area until it can be collected by a licensed hazardous waste disposal contractor.[1] Do not mix with other waste streams unless compatibility is confirmed.[2]
3. Contaminated Labware:
-
Step 1: Decontamination: Whenever possible, grossly contaminated labware should be decontaminated.
-
Step 2: Rinsing: Rinse the labware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected and treated as chemical waste, following the procedures for liquid waste disposal.
-
Step 3: Final Disposal: After decontamination, the labware can typically be disposed of in the appropriate glass or sharps disposal container.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel from the immediate vicinity.
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill and prevent it from spreading.
-
Absorb the Chemical: Cover the spill with the absorbent material.
-
Collect the Waste: Carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and decontaminating solution. All materials used for cleanup should be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Methyl (2E,6Z)-dodeca-2,6-dienoate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Methyl (2E,6Z)-dodeca-2,6-dienoate. Due to the limited availability of specific safety data for this compound, a cautious approach based on best practices for handling volatile esters and fragrance compounds is mandated.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following PPE is required:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are essential.[1] For operations with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[1][2]
-
Hand Protection: Chemical-resistant gloves are mandatory.[3] Given the ester nature of the compound, nitrile gloves are a suitable choice for providing protection against splashes and brief contact.[1][2] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.[1]
-
Body Protection: A laboratory coat should be worn and fully buttoned to protect against skin contact.[1] For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron or coverall is recommended.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[4] If engineering controls are insufficient to maintain exposure below acceptable limits, or if there is a potential for significant aerosol generation, appropriate respiratory protection should be used.[1]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling ensures minimal risk throughout the experimental workflow.
1. Pre-Operational Checks:
- Ensure the chemical fume hood is functioning correctly.
- Verify that an eyewash station and safety shower are readily accessible.[5]
- Assemble all necessary equipment and reagents before commencing work.
- Confirm that the appropriate waste containers are properly labeled and available.
2. Handling Procedures:
- Don all required PPE before entering the designated handling area.
- Dispense the chemical carefully to avoid splashing and the generation of aerosols.
- Keep containers of this compound tightly closed when not in use.
- Avoid direct contact with the skin, eyes, and clothing.[5]
- Should accidental skin contact occur, immediately wash the affected area with soap and water.[4]
3. Post-Handling Procedures:
- Thoroughly decontaminate all work surfaces after use.
- Properly dispose of all contaminated materials, including gloves and disposable labware, in the designated chemical waste containers.
- Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated consumables (e.g., pipette tips, wipes), and empty containers, must be collected in a dedicated, properly labeled hazardous waste container. Do not mix this waste with other waste streams.[6]
-
Container Management: Waste containers should be kept closed except when adding waste. Ensure containers are in good condition and compatible with the chemical.
-
Disposal Protocol: Dispose of the chemical waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.[6]
Quantitative Data Summary
Due to the lack of a comprehensive Safety Data Sheet (SDS) for this compound, specific quantitative data such as occupational exposure limits have not been established. The table below provides available physical and chemical properties.
| Property | Value |
| Molecular Formula | C13H22O2 |
| Molecular Weight | 210.31 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
| Solubility | Not available |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
